PXS-5153A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSNGJNTNAUITD-ULPVBNQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PXS-5153A: A Technical Guide to a Novel Dual LOXL2/LOXL3 Inhibitor for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure, representing a significant unmet medical need. Key enzymes in the fibrotic process are Lysyl Oxidase (LOX) and LOX-like (LOXL) proteins, which catalyze the cross-linking of collagen and elastin (B1584352), critical steps in the stiffening and stabilization of fibrotic tissue. PXS-5153A is a potent and selective, orally active, mechanism-based inhibitor of LOXL2 and LOXL3, two isoforms implicated in pathological fibrosis. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in various fibrosis models, and detailed experimental methodologies.
Introduction to LOXL2, LOXL3, and Their Role in Fibrosis
The lysyl oxidase (LOX) family of enzymes, comprising LOX and four LOX-like proteins (LOXL1-4), are copper-dependent amine oxidases that play a crucial role in the formation and stabilization of the extracellular matrix.[1] They initiate the covalent cross-linking of collagen and elastin by oxidizing lysine (B10760008) and hydroxylysine residues.[1] While essential for normal tissue development and repair, dysregulation of LOX family members, particularly LOXL2 and LOXL3, is strongly associated with the progression of various fibrotic diseases, including those affecting the liver, lungs, and heart, as well as with cancer.[2][3] Increased expression of LOXL2 and LOXL3 in fibrotic tissues leads to excessive collagen deposition and cross-linking, resulting in tissue stiffening and loss of organ function.[1][4] Therefore, inhibition of LOXL2 and LOXL3 presents a promising therapeutic strategy to halt or even reverse fibrotic progression.
This compound: Mechanism of Action and Selectivity
This compound is a novel, fast-acting, dual inhibitor of LOXL2 and LOXL3.[2][4] It acts as a mechanism-based inhibitor, leading to an irreversible, covalent modification of the target enzymes.[5] This results in a sustained inhibition of enzymatic activity.
Signaling Pathway of LOXL2/LOXL3 in Fibrosis
Caption: LOXL2/LOXL3-mediated collagen cross-linking and its inhibition by this compound.
Quantitative Inhibition Data
This compound demonstrates high potency for LOXL2 and LOXL3 with significant selectivity over other LOX isoforms and related amine oxidases.[6][7]
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. LOXL2 |
| LOXL2 | Human, Mouse, Rat, Dog | <40 | - |
| LOXL3 | Human | 63 | ~1.6x |
| LOX | Human | >1600 | >40x |
| LOXL1 | Human | >1600 | >40x |
| MAO-A | Human | >28000 | >700x |
| MAO-B | Human | >28000 | >700x |
Table 1: In vitro inhibitory potency and selectivity of this compound.[6][7]
Preclinical Efficacy of this compound
The anti-fibrotic potential of this compound has been evaluated in several preclinical models of fibrosis.
In Vitro Collagen Oxidation and Cross-Linking
This compound dose-dependently inhibits LOXL2-mediated collagen oxidation and the subsequent formation of both immature (dihidroxylysinonorleucine - DHLNL) and mature (pyridinoline - PYD) collagen cross-links.[2][4]
| Treatment | DHLNL (pmol) | PYD (pmol) |
| Collagen alone | ~20 | ~5 |
| Collagen + rhLOXL2 | ~120 | ~25 |
| Collagen + rhLOXL2 + this compound (200 nM) | ~40 | ~10 |
Table 2: Effect of this compound on in vitro collagen cross-link formation.[8]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
In a rat model of CCl4-induced liver fibrosis, therapeutic administration of this compound significantly reduced collagen deposition and improved liver function.[2]
| Parameter | CCl4 Control | This compound (3 mg/kg, q.d.) | This compound (10 mg/kg, q.d.) | This compound (10 mg/kg, t.i.w.) |
| Fibrosis Area (%) | ~12 | ~8 | ~6 | ~7 |
| ALT (U/L) | ~250 | ~180 | ~150 | ~160 |
| AST (U/L) | ~400 | ~300 | ~250 | ~280 |
| Immature Crosslinks (fold change vs. sham) | 4.6 | Reduced | Substantially Reduced | Reduced |
| Mature Crosslinks (fold change vs. sham) | 2.7 | Reduced | Reduced (significant at low dose) | Reduced |
Table 3: Effects of this compound in the CCl4-induced liver fibrosis model.[2]
Streptozotocin (B1681764) (STZ) and High-Fat Diet-Induced NASH in Mice
In a mouse model of non-alcoholic steatohepatitis (NASH), this compound treatment reduced liver fibrosis and hepatocyte ballooning.[2]
| Parameter | NASH Control | This compound (10 mg/kg) |
| NASH Disease Score | ~5 | ~3.5 |
| Hepatocyte Ballooning Score | ~1.8 | ~1.2 |
Table 4: Effects of this compound in a mouse model of NASH.[2]
Myocardial Infarction in Mice
In a mouse model of myocardial infarction, this compound treatment improved cardiac function.[2]
Experimental Protocols
In Vitro LOXL2/LOXL3 Inhibition Assay
Caption: Workflow for determining the in vitro IC50 of this compound.
Methodology: The inhibitory activity of this compound against LOXL2 and LOXL3 is determined using a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of the lysyl oxidase reaction.[2]
-
Recombinant human LOXL2 or LOXL3 is pre-incubated with varying concentrations of this compound in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of a substrate (e.g., a synthetic peptide or collagen) along with Amplex Red and horseradish peroxidase (HRP).
-
The H2O2 produced by the LOXL enzyme reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Fluorescence is measured over time using a plate reader.
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Collagen Oxidation Assay
Methodology: This assay quantifies the ability of this compound to inhibit the oxidation of a natural substrate, collagen.[2][8]
-
Rat tail type I collagen (3 mg/mL) is incubated with recombinant human LOXL2 (20 nM) in a sodium borate (B1201080) buffer (pH 8.2).[2]
-
This compound (at various concentrations) or a vehicle control is added to the reaction mixture.[2]
-
The reaction is allowed to proceed at 37°C, with daily replenishment of the enzyme and inhibitor for 5 days.[2]
-
The amount of collagen oxidation is determined by measuring the H2O2 produced using the Amplex Red/HRP method described above.[2]
CCl4-Induced Liver Fibrosis Model in Rats
Caption: Experimental workflow for the CCl4-induced liver fibrosis model.
Methodology: This is a widely used model to induce liver fibrosis and assess the efficacy of anti-fibrotic agents.[2][7]
-
Induction: Male Sprague Dawley rats are administered carbon tetrachloride (CCl4) via intraperitoneal injection three times a week for six weeks.[7]
-
Treatment: this compound is administered by oral gavage, starting from week 3 of CCl4 administration and continuing until the end of the study. Dosing regimens can vary, for example, 3 mg/kg or 10 mg/kg once daily (q.d.) or 10 mg/kg three times a week (t.i.w.).[7]
-
Endpoint Analysis: Animals are sacrificed 48 hours after the final CCl4 dose.[2]
-
Liver Histology: Liver tissue is fixed, sectioned, and stained with Picrosirius Red to quantify the area of fibrosis.[2]
-
Liver Function Tests: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.[2][9]
-
Collagen Cross-link Analysis: Liver tissue is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify immature and mature collagen cross-links.[2]
-
Gene Expression: mRNA levels of fibrotic markers in liver homogenates are assessed by qPCR.[2]
-
STZ/High-Fat Diet NASH Model in Mice
Methodology: This model recapitulates key features of human NASH, including steatosis, inflammation, and fibrosis.[2][7]
-
Induction: Male C57/BL6 mice receive a single subcutaneous injection of streptozotocin (200 µg) after birth. At 4 weeks of age, they are placed on a high-fat diet, which is continued until 14 weeks of age.[7]
-
Treatment: this compound (10 mg/kg) is administered orally once daily from week 8 to week 14.[7]
-
Endpoint Analysis:
-
Histological Scoring: Livers are excised, fixed, and stained. A pathologist blinded to the treatment groups scores the livers for steatosis, lobular inflammation, and hepatocyte ballooning to generate a NAFLD Activity Score (NAS).[2]
-
Conclusion
This compound is a potent and selective dual inhibitor of LOXL2 and LOXL3 with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to inhibit collagen cross-linking and ameliorate fibrosis in various in vitro and in vivo models of liver and cardiac fibrosis. The data presented in this technical guide support the continued investigation of this compound as a potential therapeutic agent for the treatment of fibrotic diseases. The detailed experimental protocols provided herein can serve as a valuable resource for researchers in the field.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. drfalk.co.uk [drfalk.co.uk]
PXS-5153A: A Technical Guide to its Role in Collagen Cross-linking Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PXS-5153A is a potent and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), enzymes pivotal in the pathological cross-linking of collagen that underpins fibrotic diseases. This document provides an in-depth technical overview of this compound, consolidating key preclinical data, outlining detailed experimental methodologies for its evaluation, and visualizing its mechanism of action and relevant biological pathways. This compound demonstrates nanomolar inhibitory activity against LOXL2 and LOXL3, leading to a significant reduction in collagen deposition and cross-linking in various in vitro and in vivo models of fibrosis. This guide serves as a comprehensive resource for researchers and drug development professionals investigating novel anti-fibrotic therapies.
Introduction to this compound and Collagen Cross-linking in Fibrosis
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, leading to tissue stiffening and organ dysfunction.[1] The formation of covalent cross-links between collagen molecules, a process initiated by the lysyl oxidase (LOX) family of enzymes, is a critical step in the maturation and stabilization of the fibrotic ECM.[1] Elevated expression of LOX family members, especially LOXL2 and LOXL3, is associated with the progression of fibrosis in various organs, including the liver, heart, and lungs.[2][3]
This compound is a small molecule inhibitor designed to target the enzymatic activity of LOXL2 and LOXL3.[1][4] By inhibiting these enzymes, this compound prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen, the initial step in the formation of both immature and mature collagen cross-links.[1] This mechanism of action effectively reduces the stiffness of the fibrotic matrix, potentially allowing for its degradation and the restoration of normal tissue architecture.[2][3]
Mechanism of Action of this compound
This compound is a mechanism-based, fast-acting inhibitor of LOXL2 and LOXL3.[1][5] Its inhibitory activity is time-dependent, consistent with substrate competition at the enzymatic site of LOXL2.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Species | Notes | Reference |
| LOXL2 | <40 | All mammalian species tested | Potent inhibitor | [6] |
| LOXL3 | 63 | Human | Selective inhibition | [6] |
| LOX | >40-fold selective vs LOXL2 | - | High selectivity over LOX | [6] |
| LOXL1 | >40-fold selective vs LOXL2 | - | High selectivity over LOXL1 | [6] |
| Other Amine Oxidases | >700-fold selective vs LOXL2 | - | High selectivity | [6] |
Table 2: In Vivo Efficacy of this compound in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
| Parameter | Treatment Group | Result | % Reduction vs CCl4 | Reference |
| Immature Collagen Cross-links | CCl4 + this compound (low dose) | Substantially reduced | - | [6] |
| Immature Collagen Cross-links | CCl4 + this compound (high dose) | Substantially reduced | - | [6] |
| Mature Collagen Cross-links | CCl4 + this compound (low dose) | Reduced (reached significance) | - | [2] |
| Mature Collagen Cross-links | CCl4 + this compound (high dose) | Reduced | - | [2] |
| Dihydroxylysinonorleucine (DHLNL) | CCl4 + this compound (all doses) | Significantly reduced | - | [6] |
| Hydroxyproline (B1673980) (HYP) Content | CCl4 + this compound | Significantly reduced | - | [6] |
| Fibrillar Collagen (Picrosirius Red) | CCl4 + this compound (high dose, daily) | Reduced collagen accumulation | up to 51% | [2] |
Signaling Pathways
While the direct downstream signaling cascade of LOXL2/LOXL3 inhibition by this compound is an area of ongoing research, LOXL2 has been implicated in several pro-fibrotic signaling pathways. Notably, there is a connection between LOXL2 and the Transforming Growth Factor-β (TGF-β) pathway, a master regulator of fibrosis. LOXL2 can activate the PI3K/AKT pathway, which in turn can promote TGF-β signaling.[7] Inhibition of LOXL2 is therefore hypothesized to disrupt this pro-fibrotic feedback loop.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of LOX-mediated amine oxidation.
Materials:
-
Lysyl Oxidase Assay Kit (e.g., Amplite™ Fluorimetric Lysyl Oxidase Assay Kit)
-
Recombinant LOXL2 enzyme
-
This compound
-
96-well solid black microplate
-
Fluorescence microplate reader (Ex/Em = 540/590 nm)
-
37°C incubator
Protocol:
-
Prepare a working solution containing the LOX substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).[8][9]
-
Add 50 µL of the LOX working solution to each well of the microplate.[8]
-
Prepare serial dilutions of this compound and add them to the wells.
-
Add a fixed concentration of recombinant LOXL2 enzyme to initiate the reaction.[8]
-
Incubate the plate at 37°C for 10-30 minutes, protected from light.[8]
-
Measure the fluorescence intensity at Ex/Em = 540/590 nm.[8]
-
Calculate the IC50 value of this compound by plotting the fluorescence intensity against the inhibitor concentration.
In Vitro Collagen Oxidation Assay
This assay assesses the ability of this compound to inhibit LOXL2-mediated oxidation of collagen.
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
Collagen (e.g., rat tail collagen type I)
-
This compound
-
Horseradish peroxidase (HRP)
-
Fluorogenic HRP substrate (e.g., Amplex Red)
-
96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Coat the wells of a 96-well plate with collagen and allow it to dry.
-
Prepare a reaction mixture containing rhLOXL2, HRP, and the fluorogenic substrate in a suitable buffer.
-
Add serial dilutions of this compound to the wells.
-
Add the reaction mixture to the collagen-coated wells to initiate the reaction.
-
Incubate at 37°C and monitor the increase in fluorescence over time, which is proportional to the rate of collagen oxidation.[8][10]
Quantification of Collagen Cross-links by HPLC
This method is used to quantify the mature collagen cross-links, pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD), in tissue samples.
Materials:
-
Lyophilized tissue samples
-
6 M Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a fluorescence detector (Ex/Em ≈ 297/395 nm)
-
Reverse-phase C18 column
-
Mobile phase: Acetonitrile gradient in an aqueous buffer with an ion-pairing agent (e.g., heptafluorobutyric acid)
-
PYD and DPD standards
Protocol:
-
Acid Hydrolysis: Hydrolyze a known weight of lyophilized tissue in 6 M HCl at approximately 110°C for 18-24 hours.[11]
-
Solid-Phase Extraction (SPE): Neutralize the hydrolysate and apply it to a conditioned C18 SPE cartridge. Wash the cartridge to remove impurities and then elute the cross-links with an organic solvent.[11]
-
HPLC Analysis: Reconstitute the dried eluate in the mobile phase and inject it into the HPLC system.
-
Separate PYD and DPD using a reverse-phase C18 column with a suitable gradient.[12]
-
Detect the cross-links using a fluorescence detector set at Ex/Em ≈ 297/395 nm.[13]
-
Quantify the amount of PYD and DPD by comparing the peak areas to a standard curve generated from known concentrations of PYD and DPD standards.[14]
Quantification of Total Collagen Content (Hydroxyproline Assay)
This colorimetric assay measures the total collagen content in a tissue sample by quantifying its hydroxyproline content.
Materials:
-
Tissue homogenates
-
10 N Sodium hydroxide (B78521) (NaOH)
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution)
-
96-well clear, flat-bottomed plate
-
Spectrophotometer (absorbance at 550-565 nm)
-
Hydroxyproline standards
Protocol:
-
Alkaline Hydrolysis: Hydrolyze the tissue homogenate in 10 N NaOH at 120°C for 1 hour.[15]
-
Neutralization: Neutralize the hydrolysate with hydrochloric acid.
-
Oxidation: Add Chloramine-T solution to each sample and incubate at room temperature to oxidize the hydroxyproline.[16]
-
Color Development: Add Ehrlich's reagent and incubate at 65°C for 20 minutes to develop a colored product.[15][17]
-
Measurement: Read the absorbance of the samples and standards at 550-565 nm using a spectrophotometer.[17]
-
Calculate the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve. The total collagen content can then be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the weight of collagen.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anti-fibrotic potential of this compound.
Conclusion
This compound is a promising anti-fibrotic agent that acts through the potent and selective inhibition of LOXL2 and LOXL3. Its ability to reduce collagen cross-linking at the source of fibrotic matrix deposition has been demonstrated in robust preclinical models. The data and methodologies presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic for a range of fibrotic diseases. The detailed protocols and workflow visualizations offer a practical resource for scientists working to elucidate the role of lysyl oxidases in fibrosis and to evaluate novel inhibitors in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UPLC methodology for identification and quantitation of naturally fluorescent crosslinks in proteins: a study of bone collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of urinary hydroxypyridinium cross-links from collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. youtube.com [youtube.com]
- 17. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
PXS-5153A: A Technical Guide for In Vitro Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a condition characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, leads to tissue stiffening and organ dysfunction.[1][2][3] A critical step in the fibrotic process is the crosslinking of collagen fibers, a reaction catalyzed by the lysyl oxidase (LOX) family of enzymes.[1][2][3] PXS-5153A is a novel, potent, and selective small molecule inhibitor that targets lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), two key enzymes implicated in the pathological crosslinking of collagen in fibrotic diseases.[1][2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in in vitro fibrosis models, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is a mechanism-based, fast-acting, and irreversible dual inhibitor of LOXL2 and LOXL3.[1][4] By inhibiting these enzymes, this compound directly prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin. This process is the initial and rate-limiting step in the formation of covalent crosslinks that stabilize collagen fibrils.[1][2][3] The inhibition of LOXL2/3 by this compound leads to a reduction in collagen crosslinking, thereby mitigating tissue stiffness and ameliorating the fibrotic phenotype.[1][2][4]
Data Presentation: In Vitro Efficacy and Selectivity
This compound demonstrates high potency and selectivity for LOXL2 and LOXL3. The following tables summarize the key quantitative data for this inhibitor.
| Target Enzyme | IC50 (nmol/L) | Species | Reference |
| LOXL2 | <40 | Multiple Mammalian | [4][5] |
| LOXL3 | 63 | Human | [4][5] |
Table 1: Potency of this compound against Target Enzymes
| Enzyme Family | Selectivity Fold (over LOXL2) | Reference |
| LOX and LOXL1 | >40 | [4] |
| Other Amine Oxidases | >700 | [4] |
Table 2: Selectivity Profile of this compound
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the efficacy of this compound in fibrosis models.
LOXL2/LOXL3 Enzyme Activity Assay (Collagen Oxidation Assay)
This assay quantifies the enzymatic activity of LOXL2/LOXL3 by measuring the hydrogen peroxide (H₂O₂) produced during the oxidation of a collagen substrate.
Materials:
-
Recombinant human LOXL2 (rhLOXL2) or LOXL3 (rhLOXL3)
-
Rat tail collagen, type I
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Sodium Borate (B1201080), pH 8.2
-
Black, clear-bottom 96-well plate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a dilution series in Assay Buffer.
-
Prepare a working solution of rhLOXL2 or rhLOXL3 in Assay Buffer.
-
Prepare a stock solution of collagen in an appropriate acidic buffer and dilute to the working concentration in Assay Buffer just before use.
-
Prepare the Amplex Red/HRP reaction mixture according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add rhLOXL2/3 and varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the collagen substrate to each well.
-
Immediately add the Amplex Red/HRP reaction mixture.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the reaction rate against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
In Vitro Collagen Crosslinking Assay
This assay assesses the ability of this compound to inhibit the formation of collagen crosslinks in a cell-free system.
Materials:
-
Rat tail collagen, type I
-
Recombinant human LOXL2 (rhLOXL2)
-
This compound
-
Sodium borate buffer (50 mM, pH 8.2)
Procedure:
-
Reaction Setup:
-
Combine 3 mg/mL of collagen with 20 nmol/L of rhLOXL2 in sodium borate buffer.
-
In the treatment group, pre-incubate rhLOXL2 with this compound (e.g., 200 nmol/L) for 30 minutes before adding to the collagen solution.[6]
-
Include a control group with collagen and rhLOXL2 without the inhibitor, and a baseline group with collagen alone.
-
-
Incubation:
-
Incubate the samples at 37°C for 5-7 days.
-
Replenish the enzyme and inhibitor daily to maintain their activity.[5]
-
-
Crosslink Analysis:
-
After incubation, hydrolyze the collagen samples.
-
Quantify the mature and immature collagen crosslinks (e.g., pyridinoline, deoxypyridinoline, and dihydroxylysinonorleucine) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the levels of specific crosslinks in the this compound-treated group to the control group to determine the percentage of inhibition.
-
Conclusion
This compound is a highly potent and selective dual inhibitor of LOXL2 and LOXL3 that effectively reduces collagen crosslinking in in vitro models. The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate the anti-fibrotic potential of this compound and similar compounds. The strong preclinical data for this compound underscore the therapeutic promise of targeting lysyl oxidases in the treatment of fibrotic diseases.[1][2][7]
References
- 1. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Measuring Type I Collagen Synthesis In Vitro | Springer Nature Experiments [experiments.springernature.com]
PXS-5153A: A Technical Guide to its Impact on Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive deposition and cross-linking of extracellular matrix (ECM) proteins, represent a significant global health burden. A key enzymatic family implicated in the progression of fibrosis is the lysyl oxidase (LOX) family, which catalyzes the covalent cross-linking of collagen and elastin, leading to tissue stiffening and organ dysfunction. PXS-5153A is a novel, potent, and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), two key isoforms involved in pathological ECM remodeling. This technical guide provides an in-depth overview of the mechanism of action of this compound and its effects on the extracellular matrix, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action
This compound is a mechanism-based inhibitor that acts as a fast-acting, dual inhibitor of LOXL2 and LOXL3.[1] By selectively targeting these enzymes, this compound prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin. This inhibition directly reduces the formation of aldehyde precursors necessary for both immature and mature collagen cross-links, thereby mitigating the excessive ECM stiffness characteristic of fibrotic tissues.[1][2]
Signaling Pathway of LOXL2/LOXL3 in Collagen Cross-linking
Caption: this compound inhibits LOXL2/LOXL3, preventing collagen cross-linking.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [3][4]
| Target Enzyme | IC50 (nmol/L) | Selectivity vs. LOX | Selectivity vs. LOXL1 |
| LOXL2 (human) | <40 | >40-fold | >40-fold |
| LOXL3 (human) | 63 | - | - |
Table 2: Effect of this compound on Collagen Accumulation and Cross-linking in a Rat Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis [3]
| Treatment Group | Collagen Content (% of CCl4 control) | Immature Cross-links (% of CCl4 control) | Mature Cross-links (% of CCl4 control) |
| CCl4 + this compound (3 mg/kg) | Significantly Reduced | Substantially Reduced | Reduced |
| CCl4 + this compound (10 mg/kg) | Significantly Reduced | Substantially Reduced | Significantly Reduced |
Table 3: Effect of this compound on Liver Function and Fibrosis in a Streptozotocin (STZ)/High-Fat Diet (HFD)-Induced NASH Model [3]
| Treatment Group | Alanine Aminotransferase (ALT) Levels | Aspartate Aminotransferase (AST) Levels | Liver Fibrosis Score |
| STZ/HFD + this compound | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
1. LOXL2/LOXL3 Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LOXL2 and LOXL3.
-
Methodology:
-
Recombinant human LOXL2 or LOXL3 is incubated with a fluorescent substrate (e.g., Amplex Red), horseradish peroxidase, and varying concentrations of this compound.
-
The enzymatic reaction is initiated, and the production of hydrogen peroxide is measured fluorometrically.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Collagen Oxidation and Cross-linking Assay:
-
Objective: To assess the ability of this compound to inhibit LOXL2-mediated collagen oxidation and subsequent cross-linking.
-
Methodology:
-
Bovine dermal collagen is coated onto microplate wells.
-
Recombinant human LOXL2 is added to the wells in the presence or absence of varying concentrations of this compound.
-
The oxidation of collagen is detected using a colorimetric assay that measures the formation of aldehydes.
-
For cross-linking, the collagen is extracted after the reaction and analyzed for the presence of cross-linked collagen species by SDS-PAGE and Western blotting.
-
In Vivo Models
1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats:
-
Objective: To evaluate the therapeutic efficacy of this compound in a model of established liver fibrosis.
-
Methodology:
-
Male Sprague-Dawley rats are administered CCl4 (e.g., 0.25 µL/g, intraperitoneally) three times a week for a specified period (e.g., 6 weeks) to induce liver fibrosis.
-
After a fibrotic state is established (e.g., at 3 weeks), daily oral gavage of this compound (e.g., 3 mg/kg or 10 mg/kg) or vehicle is initiated and continued for the remainder of the study.
-
At the end of the study, liver tissue and plasma are collected.
-
Liver tissue is analyzed for collagen content (hydroxyproline assay), fibrillar collagen (Picrosirius red staining), and collagen cross-links (mass spectrometry).
-
Plasma is analyzed for markers of liver injury (ALT and AST).
-
2. Streptozotocin (STZ) and High-Fat Diet (HFD)-Induced Non-alcoholic Steatohepatitis (NASH) in Mice:
-
Objective: To assess the efficacy of this compound in a model of NASH-related fibrosis.
-
Methodology:
-
Mice are rendered diabetic with a single low dose of STZ and then placed on a high-fat diet to induce NASH.
-
Once NASH and fibrosis are established, mice are treated with this compound or vehicle via oral gavage for a defined period.
-
Livers are harvested and analyzed for histopathological changes (H&E and Sirius Red staining), gene expression of fibrotic markers (qPCR), and collagen content.
-
Experimental Workflows
In Vitro Efficacy Testing of this compound
Caption: Workflow for in vitro testing of this compound's efficacy.
In Vivo Liver Fibrosis Model Workflow
Caption: Workflow for in vivo evaluation in a liver fibrosis model.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for fibrotic diseases through its potent and selective inhibition of LOXL2 and LOXL3. The data presented herein highlights its ability to reduce collagen deposition and cross-linking, leading to improvements in organ function in preclinical models of fibrosis. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers in the field of fibrosis and drug development, facilitating further investigation into the therapeutic utility of this compound and other LOXL inhibitors.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (PDF) The Lysyl Oxidase Like 2/3 Enzymatic Inhibitor, [research.amanote.com]
- 4. researchgate.net [researchgate.net]
PXS-5153A: A Technical Whitepaper on its Discovery and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXS-5153A is a novel, orally active, and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes. Developed by Pharmaxis, this small molecule therapeutic agent has demonstrated significant anti-fibrotic potential in a range of preclinical models. By targeting the final enzymatic step in pathologic collagen cross-linking, this compound represents a promising approach for the treatment of various fibrotic diseases, including those of the liver and heart. This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key preclinical findings for this compound.
Introduction to this compound and its Therapeutic Rationale
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the stiffening and dysfunction of affected tissues.[1] A critical step in the maturation and stabilization of the fibrotic ECM is the covalent cross-linking of collagen and elastin (B1584352) fibers, a process initiated by the lysyl oxidase (LOX) family of enzymes.[1] Among the five members of this family, LOXL2 and LOXL3 have emerged as key mediators of pathological fibrosis.[2]
This compound was developed as a mechanism-based inhibitor designed to irreversibly block the enzymatic activity of LOXL2 and LOXL3.[2][3] By preventing the formation of aberrant collagen cross-links, this compound aims to halt or even reverse the progression of fibrosis, thereby restoring organ function.[3]
Discovery and Chemical Structure
Discovery of this compound
The discovery of this compound stemmed from a dedicated drug discovery program at Pharmaxis focused on developing inhibitors of amine oxidases.[4] The program aimed to identify potent and selective small molecules that could effectively target the enzymatic activity of LOXL2 and LOXL3. This involved a focused structure-activity relationship (SAR) study based on a fluoroallylamine scaffold.[5] Key to the development was the optimization of the molecule to have negligible substrate activity for related amine oxidases, thereby enhancing its metabolic stability.[5] This lead optimization process culminated in the identification of this compound as a candidate with a desirable preclinical profile.[5]
Chemical Structure
The chemical structure of this compound is provided below:
IUPAC Name: (Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide[6]
Chemical Formula: C₂₀H₂₃FN₄O₂S[6]
Molecular Weight: 418.5 g/mol [6]
CAS Number: 2125956-81-0 (free base)[7]
Mechanism of Action
This compound is a fast-acting, irreversible inhibitor of LOXL2 and LOXL3.[3][7] Its mechanism of action involves the formation of a covalent bond with the lysine (B10760008) tyrosylquinone (LTQ) cofactor located in the active site of these enzymes.[2] This interaction is facilitated by the elimination of a fluoride (B91410) leaving group from the fluoroallylamine moiety of this compound.[2] The resulting enzyme-inhibitor complex is inactive, thereby preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin.[2]
The inhibition is highly selective for LOXL2 and LOXL3. This compound demonstrates over 40-fold selectivity for LOXL2 over LOX and LOXL1, and over 700-fold selectivity against other related amine oxidases.[7]
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Preclinical Data
This compound has undergone extensive preclinical evaluation, demonstrating its potency and efficacy. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC₅₀ (nM) |
| LOXL2 | Human, Mouse, Rat, Dog | < 40 |
| LOXL3 | Human | 63 |
| LOX | Human | > 1600 |
| LOXL1 | Human | > 1600 |
| Data sourced from MedChemExpress and Schilter et al., 2019.[3][7] |
Table 2: In Vitro Collagen Cross-Link Inhibition by this compound
| Cross-Link Type | Condition | Fold Change vs. Control |
| Dihydroxylysinonorleucine (DHLNL) | rhLOXL2 | Prevented Formation |
| Pyridinoline (PYD) | rhLOXL2 | Prevented Formation |
| Hydroxylysinonorleucine (HLNL) | rhLOXL2 | Prevented Formation |
| Deoxypyridinoline (DPD) | rhLOXL2 | Prevented Formation |
| Data from in vitro collagen cross-linking assay with recombinant human LOXL2. Sourced from Schilter et al., 2019.[8] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dosing Route | Bioavailability (%) | Half-life (hours) |
| Rat | Oral | 10 | 1.5 (i.v.) |
| Mouse | Oral | 40 | 1.1 (i.v.) |
| Sourced from Schilter et al., 2019.[3] |
Table 4: Efficacy of this compound in a Rat Model of CCl₄-Induced Liver Fibrosis
| Parameter | Treatment Group | Result |
| Collagen Accumulation (Picrosirius Red) | This compound (3 mg/kg, q.d.) | Up to 51% reduction |
| Collagen Accumulation (Picrosirius Red) | This compound (10 mg/kg, q.d.) | Up to 51% reduction |
| Hydroxyproline (B1673980) (HYP) Content | This compound | Significant reduction |
| Alanine Aminotransferase (ALT) | This compound | Significant reduction |
| Aspartate Aminotransferase (AST) | This compound | Significant reduction |
| q.d. = once daily. Sourced from Schilter et al., 2019 and MedChemExpress.[3][7] |
Key Experimental Protocols
LOXL2 Enzymatic Activity Assay
The enzymatic activity of LOXL2 is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction. A common method is the Amplex Red assay.
Protocol:
-
Recombinant human LOXL2 (rhLOXL2) is pre-incubated with various concentrations of this compound or vehicle control in a suitable buffer (e.g., sodium borate (B1201080) buffer, pH 8.2) for 30 minutes.[8]
-
A reaction mixture containing Amplex Red reagent, horseradish peroxidase (HRP), and a LOXL2 substrate (e.g., purified collagen at 375 µg/mL) is prepared.[8]
-
The enzyme/inhibitor solution is added to the reaction mixture to initiate the reaction.
-
The fluorescence is measured kinetically in a microplate reader at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm at 37°C.
-
The rate of H₂O₂ production, which is proportional to the rate of fluorescence increase, is calculated to determine the LOXL2 activity.
In Vitro Collagen Cross-Linking Assay
This assay quantifies the formation of collagen cross-links mediated by LOXL2 and the inhibitory effect of this compound.
Protocol:
-
Purified collagen is incubated with rhLOXL2 in a suitable buffer at 37°C for an extended period (e.g., 7 days).[8]
-
For inhibitor studies, rhLOXL2 is pre-incubated with this compound (e.g., 200 nM) for 30 minutes before being added to the collagen solution.[8]
-
The rhLOXL2 is added daily to the collagen solution for 5 days to ensure continuous enzymatic activity.[8]
-
After the incubation period, the collagen is hydrolyzed.
-
The resulting amino acids, including the cross-linking amino acids, are analyzed and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats
This is a widely used in vivo model to evaluate the anti-fibrotic efficacy of therapeutic agents.
Protocol:
-
Sprague Dawley rats are administered CCl₄ (e.g., 0.25 µL/g in olive oil) via oral gavage or intraperitoneal injection, typically three times a week for 6 weeks, to induce liver fibrosis.[7]
-
From week 3 of CCl₄ administration, rats are treated daily with this compound (e.g., 3 mg/kg or 10 mg/kg) or vehicle via oral gavage.[7]
-
At the end of the 6-week period, animals are sacrificed.
-
Blood samples are collected to measure liver function markers such as ALT and AST.[7]
-
Liver tissue is harvested for histological analysis (e.g., Picrosirius red staining for collagen), hydroxyproline content measurement, and gene expression analysis of fibrotic markers.[3]
Conclusion
This compound is a potent and selective dual inhibitor of LOXL2 and LOXL3 with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to effectively inhibit collagen cross-linking and ameliorate fibrosis in various models. Its oral bioavailability and favorable pharmacokinetic profile in animal models support its potential for clinical development as a novel anti-fibrotic therapy. Further investigation in clinical trials is warranted to establish its safety and efficacy in patients with fibrotic diseases.
References
- 1. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals | MDPI [mdpi.com]
- 2. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
- 6. (Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide | C20H23FN4O2S | CID 130302811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
PXS-5153A: An In-depth Technical Guide on its Enzymatic Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, a condition marked by the excessive accumulation of extracellular matrix components, notably crosslinked collagen, poses a significant therapeutic challenge, leading to tissue stiffening and organ dysfunction.[1][2] The lysyl oxidase (LOX) family of enzymes are central to this pathology, initiating the covalent crosslinking of collagen and elastin.[1][2] PXS-5153A is a novel, orally active, and potent dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3).[1][2][3][4] This technical guide provides a comprehensive overview of the enzymatic inhibition profile of this compound, including its mechanism of action, quantitative inhibitory data, selectivity, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is a mechanism-based inhibitor that acts irreversibly on its targets, LOXL2 and LOXL3.[1] Its development was aimed at interrogating the role of these specific lysyl oxidase isoenzymes in fibrotic diseases.[1][2] By inhibiting LOXL2 and LOXL3, this compound effectively reduces the crosslinking of collagen, a critical step in the progression of fibrosis.[1][2][3] Preclinical studies have demonstrated its efficacy in reducing collagen deposition and ameliorating fibrosis in various models, including liver and cardiac fibrosis.[1][2][5]
Mechanism of Action
This compound functions as a fast-acting, mechanism-based inhibitor of LOXL2 and LOXL3.[1][4][6] This mode of inhibition is characterized by a time-dependent increase in potency upon incubation with the enzyme.[1][7] The inhibitory action is irreversible and displays substrate competition, indicating that this compound binds to the enzymatic active site.[1][7] The apparent binding constant (Ki) for LOXL2 is 1.01 μmol/L, with a rate of inactivation (kinact) of 0.20/minute.[1]
The core function of LOXL2 and LOXL3 in fibrosis is to catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin.[1][2] This process generates highly reactive aldehyde residues, which then spontaneously form covalent cross-links, leading to the stabilization and maturation of the extracellular matrix.[1][2] In fibrotic conditions, this process becomes dysregulated, resulting in excessive tissue stiffness. This compound's inhibition of LOXL2/3 directly counteracts this pathological crosslinking.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
PXS-5153A: A Technical Guide to its Selectivity for LOXL2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of PXS-5153A, a potent inhibitor of Lysyl Oxidase Like 2 (LOXL2). The document details the quantitative selectivity of this compound for LOXL2 over other lysyl oxidase (LOX) isoforms, outlines the experimental protocols used to determine this selectivity, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of this compound
This compound is a dual inhibitor of LOXL2 and LOXL3, demonstrating high potency and selectivity against these two isoforms compared to other members of the LOX family and other amine oxidases.[1][2] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
The table below summarizes the IC50 values of this compound for various human recombinant LOX isoforms.
| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. LOXL2) |
| LOXL2 | <40 | - |
| LOXL3 | 63 | ~1.6 |
| LOX | >1,600 | >40 |
| LOXL1 | >1,600 | >40 |
| LOXL4 | 104 | ~2.6 |
| LOXL5 | Data not publicly available | - |
| Other Amine Oxidases (SSAO, MAO-A, MAO-B) | >30,000 | >750 |
Data sourced from Schilter et al., 2018.[1]
As the data indicates, this compound is a potent inhibitor of LOXL2 with an IC50 value of less than 40 nM across all mammalian species tested.[3][2] It also demonstrates significant activity against LOXL3 with an IC50 of 63 nM.[1][3][2] The compound is markedly less active against LOX and LOXL1, with IC50 values greater than 1600 nM, resulting in a selectivity of over 40-fold for LOXL2 compared to these isoforms.[1][3] The selectivity over other related amine oxidases, such as SSAO, MAO-A, and MAO-B, is even more pronounced, at over 700-fold.[1][3][2]
Experimental Protocols: Determining Enzyme Inhibition
The determination of the IC50 values for this compound against the various LOX isoforms was primarily conducted using a fluorometric enzymatic activity assay.
Fluorometric Enzymatic Activity Assay
This assay measures the enzymatic activity of the LOX family members by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the lysyl oxidase-catalyzed reaction. The detection is achieved using Amplex-Red, a reagent that, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin (B1680543).
Materials:
-
Recombinant human LOX, LOXL1, LOXL2, LOXL3, and LOXL4 enzymes.
-
This compound (or other test inhibitors).
-
Amplex-Red reagent.
-
Horseradish peroxidase (HRP).
-
Substrate (e.g., a synthetic substrate or collagen).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer).
-
96-well microplates.
-
Fluorescence microplate reader.
Methodology:
-
Enzyme Preparation: Recombinant human LOX isoforms are diluted to a working concentration in the assay buffer.
-
Inhibitor Preparation: A serial dilution of this compound is prepared to test a range of concentrations.
-
Assay Reaction:
-
The LOX enzyme, this compound (at various concentrations), HRP, and the substrate are added to the wells of a 96-well microplate.
-
The reaction is initiated by the addition of Amplex-Red.
-
-
Incubation: The microplate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Fluorescence Measurement: The fluorescence of resorufin is measured at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a fluorescence microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the amount of H₂O₂ produced and thus reflects the enzymatic activity. The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflow
LOXL2 Signaling Pathway in Fibrosis
LOXL2 plays a crucial role in the progression of fibrosis, primarily through its enzymatic function of cross-linking collagen and elastin (B1584352) in the extracellular matrix (ECM). Beyond its structural role, LOXL2 also influences intracellular signaling pathways that promote a fibrotic cellular phenotype. One of the key pathways activated by LOXL2 is the PI3K/AKT pathway.
Caption: LOXL2-mediated signaling in fibrosis.
Experimental Workflow for Determining this compound Selectivity
The process of determining the selectivity of this compound involves a series of systematic steps, from the preparation of reagents to the final data analysis.
Caption: Workflow for this compound selectivity profiling.
References
Preclinical Profile of PXS-5153A: A Dual LOXL2/LOXL3 Inhibitor for Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PXS-5153A is a novel, orally active, and selective small molecule inhibitor targeting the enzymatic activity of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3).[1][2][3][4] These enzymes are critical mediators of collagen crosslinking, a key pathological process in the development of fibrosis.[3] Preclinical investigations have demonstrated the potential of this compound as a therapeutic agent for fibrotic diseases by effectively reducing collagen deposition and crosslinking, leading to improved organ function in various models of fibrosis.[1][3][5] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro potency, selectivity, pharmacokinetics, and efficacy in established animal models of fibrosis.
Mechanism of Action
This compound is a mechanism-based inhibitor that irreversibly blocks the enzymatic function of LOXL2 and LOXL3.[1] These enzymes play a crucial role in the final step of collagen maturation, where they catalyze the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen strands. This process initiates the formation of covalent crosslinks between collagen molecules, leading to the stabilization of the extracellular matrix. In fibrotic conditions, excessive crosslinking contributes to tissue stiffening and organ dysfunction.[3] By inhibiting LOXL2 and LOXL3, this compound directly interferes with this pathological process, reducing the formation of mature collagen crosslinks and thereby ameliorating fibrosis.[1][3]
Caption: Signaling pathway of collagen crosslinking and the inhibitory action of this compound on LOXL2/LOXL3.
In Vitro Pharmacology
Potency and Kinetics
This compound demonstrates potent, time-dependent inhibition of LOXL2, a characteristic of mechanism-based inhibitors.[1][6] The inhibitory potency increases with longer incubation times with the enzyme.[1][6] The compound is a fast-acting inhibitor, with enzymatic activity being almost entirely blocked within 15 minutes of incubation.[1][2][7]
Table 1: In Vitro Potency and Kinetic Parameters of this compound
| Parameter | Value | Enzyme | Species | Reference |
| IC50 | <40 nM | LOXL2 | Mammalian (various) | [1][2] |
| IC50 | 63 nM | LOXL3 | Human | [1][2] |
| Ki (apparent) | 1.01 µmol/L | LOXL2 | Not Specified | [1] |
| kinact | 0.20/minute | LOXL2 | Not Specified | [1] |
Selectivity
This compound exhibits significant selectivity for LOXL2 and LOXL3 over other lysyl oxidase family members and other related amine oxidases.[1][2][7]
Table 2: Selectivity Profile of this compound
| Enzyme/Target Family | Selectivity | Reference |
| LOX and LOXL1 | >40-fold selective for LOXL2 | [1][2] |
| Other Amine Oxidases | >700-fold selective | [1][2] |
| Other Targets | Little to no activity against a broad panel of targets, with exceptions noted at high concentrations (10 µmol/L) for Adrenergic α2A and L-type calcium channels. | [1] |
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in rats and mice, demonstrating its oral bioavailability.[1]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| Bioavailability | 10% | Oral | 10 mg/kg | [1] |
| Half-life (t1/2) | ~1.5 hours | Intravenous (i.v.) | 5 mg/kg | [1] |
In Vivo Efficacy
The anti-fibrotic efficacy of this compound has been demonstrated in multiple preclinical models of fibrosis, including liver and cardiac fibrosis.[1][3]
Liver Fibrosis Models
This compound was evaluated in two distinct models of liver fibrosis: carbon tetrachloride (CCl4)-induced fibrosis and a model induced by streptozotocin (B1681764) and a high-fat diet.[1][3] In both models, this compound treatment led to a reduction in disease severity and an improvement in liver function by diminishing collagen content and crosslinks.[1][3]
In the CCl4 model, this compound strongly reduced collagen accumulation by up to 51% as measured by Picrosirius red staining.[1] Furthermore, treatment with this compound significantly reduced both immature and mature collagen crosslinks.[2][7]
Myocardial Infarction Model
In a model of post-myocardial infarction remodeling, this compound treatment resulted in improved cardiac output, indicating a beneficial effect on cardiac fibrosis and function.[1][3]
Experimental Protocols
In Vitro Enzyme Inhibition Assays
The inhibitory activity of this compound against LOX family enzymes was determined using established methods. Detailed procedures can be found in the supporting information of the primary publication by Schilter et al.[5] Generally, recombinant human LOXL2 was used, and its activity was measured in the presence of a substrate. The effect of this compound was assessed by pre-incubating the enzyme with the inhibitor for various time points before adding the substrate.[6]
In Vivo Carbon Tetrachloride (CCl4) Induced Liver Fibrosis Model
Caption: Workflow for the CCl4-induced liver fibrosis model and this compound treatment protocol.
Sprague Dawley rats were administered carbon tetrachloride (0.25 μL/g in olive oil) orally, three times a week for six weeks to induce liver fibrosis.[2] this compound treatment, administered by oral gavage, commenced after three weeks of CCl4 administration and continued for the remaining three weeks.[2] Dosing regimens included 3 mg/kg once a day, 10 mg/kg once a day, or 10 mg/kg three times a week.[2] At the end of the study, plasma and liver tissue were collected for analysis of liver function markers (ALT and AST), collagen content (Picrosirius red staining and hydroxyproline assay), collagen crosslinks, and expression of fibrotic genes.[1][2]
Myocardial Infarction Model
Details of the myocardial infarction model can be found in the primary publication.[5] Following the induction of myocardial infarction, animals were treated with this compound. The primary endpoint was the assessment of cardiac function, including cardiac output, which was measured by echocardiography.[1][5]
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for the treatment of fibrotic diseases. Its potent and selective inhibition of LOXL2 and LOXL3 translates to significant anti-fibrotic effects in vivo, leading to a reduction in pathological collagen crosslinking and improvement in organ function. The oral bioavailability of this compound further enhances its potential as a clinical candidate. These findings underscore the therapeutic promise of targeting LOXL2 and LOXL3 with small molecule inhibitors like this compound for a range of fibrotic conditions.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
PXS-5153A: A Technical Deep Dive into its Anti-Fibrotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), poses a significant threat to organ function and is a leading cause of morbidity and mortality in a multitude of chronic diseases. At the heart of this process lies the extensive cross-linking of collagen fibers, a reaction catalyzed by the lysyl oxidase (LOX) family of enzymes. PXS-5153A, a novel and potent small molecule inhibitor, has emerged as a promising therapeutic candidate by specifically targeting key members of this family, thereby disrupting the fibrotic cascade. This technical guide provides an in-depth analysis of this compound's impact on fibrotic pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism: Dual Inhibition of LOXL2 and LOXL3
This compound is a mechanism-based, fast-acting, and irreversible dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3).[1][2][3] These enzymes play a crucial role in the final stages of collagen maturation, specifically the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin. This process initiates the formation of covalent cross-links that stabilize the ECM, leading to tissue stiffening and functional impairment in fibrotic diseases.[1][3] By inhibiting LOXL2 and LOXL3, this compound directly curtails this pathological cross-linking, representing a targeted therapeutic approach to ameliorate fibrosis.[1][2]
Quantitative Impact on Fibrotic Markers
The efficacy of this compound in mitigating fibrosis has been demonstrated through robust preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo models.
In Vitro Potency and Selectivity
| Target Enzyme | IC50 (nmol/L) | Selectivity vs. LOX | Selectivity vs. LOXL1 | Selectivity vs. Other Amine Oxidases |
| LOXL2 (human, mouse, rat, dog) | <40 | >40-fold | >40-fold | >700-fold |
| LOXL3 (human) | 63 | - | - | - |
| Data sourced from Schilter et al. (2018).[1][3] |
In Vivo Efficacy in a Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
| Parameter | CCl₄ Control | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | This compound (10 mg/kg, 3x/week) |
| Collagen Deposition (% area) | 2.4-fold increase vs. sham | 51% reduction | Significant reduction | Significant reduction |
| Hydroxyproline (B1673980) (HYP) Content | Significantly increased vs. sham | Significantly reduced | Significantly reduced | Significantly reduced |
| Immature Collagen Cross-links | 4.6-fold increase vs. sham | Substantially reduced | Substantially reduced | Substantially reduced |
| Mature Collagen Cross-links | 2.7-fold increase vs. sham | Reduced (significant at low dose) | Reduced | Reduced |
| Data represents changes relative to the CCl₄ control group and is sourced from Schilter et al. (2018).[1][3] |
In Vivo Efficacy in a Streptozotocin (STZ) and High-Fat Diet-Induced NASH Model
| Parameter | NASH Control | This compound (10 mg/kg/day) |
| Hydroxyproline (HYP) Content | 1.5-fold increase vs. sham | Significantly reduced |
| Collagen Deposition (% area) | 2.2-fold increase vs. sham | Reduced |
| Data represents changes relative to the NASH control group and is sourced from Schilter et al. (2018).[1] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key fibrotic pathways and the mechanism by which this compound exerts its anti-fibrotic effects.
Detailed Experimental Protocols
In Vitro Collagen Oxidation Assay (Amplex Red Based)
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-mediated oxidation of a collagen substrate.
-
Reagents and Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
Collagen substrate (e.g., Type I rat tail collagen)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
This compound (various concentrations)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a working solution of Amplex Red and HRP in the assay buffer.
-
In the wells of the microplate, add the rhLOXL2 enzyme.
-
Add varying concentrations of this compound to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the collagen substrate to each well.
-
Immediately add the Amplex Red/HRP working solution.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at an excitation of ~540 nm and an emission of ~590 nm.
-
The rate of H₂O₂ production is proportional to the LOXL2 activity. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Quantification of Collagen Deposition (Picrosirius Red Staining)
This histological method is used to visualize and quantify collagen fibers in tissue sections.
-
Reagents and Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
Picro-Sirius Red solution
-
Weigert's hematoxylin (B73222)
-
Acidified water
-
Ethanol (B145695) series (for dehydration)
-
Xylene or xylene substitute
-
Mounting medium
-
Light microscope with polarizing filters
-
-
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the nuclei with Weigert's hematoxylin for 8 minutes and then rinse in running tap water.
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
Wash twice in acidified water.
-
Dehydrate the sections through an ascending series of ethanol concentrations.
-
Clear with xylene and mount with a permanent mounting medium.
-
Capture images of the stained sections under a light microscope. For quantification, use a polarizing microscope to visualize the birefringence of collagen fibers.
-
Quantify the collagen-positive area as a percentage of the total tissue area using image analysis software.
-
Hydroxyproline Assay
This biochemical assay measures the total collagen content in a tissue sample by quantifying the amount of the amino acid hydroxyproline, which is nearly exclusive to collagen.
-
Reagents and Materials:
-
Liver tissue homogenates
-
Concentrated hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) for hydrolysis
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standards
-
Spectrophotometer
-
-
Protocol:
-
Hydrolyze a known weight of the liver tissue sample in a strong acid (e.g., 6N HCl) or base (e.g., 10N NaOH) at a high temperature (e.g., 110-120°C) for several hours to overnight.
-
Neutralize the hydrolysate.
-
Add Chloramine-T solution to oxidize the hydroxyproline.
-
Add Ehrlich's reagent, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Incubate at a specific temperature (e.g., 65°C) for a defined time.
-
Measure the absorbance of the solution at ~560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. The total collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
-
Collagen Cross-link Analysis by LC-MS/MS
This highly sensitive and specific method is used to quantify the different types of collagen cross-links.
-
Reagents and Materials:
-
Liver tissue samples
-
Reagents for acid hydrolysis (e.g., HCl)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Standards for different cross-links (e.g., pyridinoline, deoxypyridinoline)
-
-
Protocol:
-
Acid hydrolyze the liver tissue samples to break down the protein into its constituent amino acids and cross-links.
-
Perform a solid-phase extraction (SPE) to partially purify the cross-links from the hydrolysate.
-
Inject the purified sample into the LC-MS/MS system.
-
Separate the different cross-links using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify the specific cross-links using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on their specific mass-to-charge ratios and fragmentation patterns.
-
Calculate the concentration of each cross-link by comparing the peak areas to those of known standards.
-
Gene Expression Analysis by qPCR
This technique is used to measure the mRNA levels of key fibrotic genes.
-
Reagents and Materials:
-
Liver tissue samples
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
TaqMan gene expression assays (primers and probes for target and reference genes)
-
qPCR master mix
-
Real-time PCR instrument
-
-
Protocol:
-
Extract total RNA from the liver tissue samples using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.
-
Perform real-time PCR using the cDNA as a template, TaqMan gene expression assays for the target fibrotic genes (e.g., Col1a1, TIMP1, α-SMA) and a reference gene (e.g., GAPDH), and a qPCR master mix.
-
The real-time PCR instrument will monitor the amplification of the target genes in real-time.
-
Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.
-
Conclusion
This compound represents a highly promising, targeted therapeutic agent for the treatment of fibrotic diseases. Its potent and selective dual inhibition of LOXL2 and LOXL3 directly addresses the pathological collagen cross-linking that drives fibrosis. The preclinical data robustly demonstrates its ability to reduce key markers of fibrosis in relevant in vivo models. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of this and other anti-fibrotic compounds. The continued development of this compound holds significant potential for addressing the unmet medical need in a wide range of fibrotic conditions.
References
Methodological & Application
PXS-5153A In Vitro Assay Protocols: A Comprehensive Guide for Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of PXS-5153A, a potent and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3). This compound is a mechanism-based inhibitor that acts irreversibly and has shown significant potential in ameliorating fibrosis by reducing collagen cross-linking.[1][2][3] These protocols are intended to guide researchers in pharmacology, cell biology, and drug discovery in characterizing the enzymatic activity and inhibitory profile of this compound and similar molecules.
Mechanism of Action
This compound is a fast-acting, irreversible inhibitor of LOXL2 and LOXL3.[3] Its mechanism involves the formation of a covalent bond with the enzyme, leading to its inactivation.[3] This inhibitory action is time-dependent and shows substrate competition, which are hallmarks of mechanism-based inhibition.[1][4] The inhibition of LOXL2 and LOXL3 by this compound effectively reduces the oxidation of lysine (B10760008) residues in collagen, a critical step in the formation of collagen cross-links that contribute to the stiffness and pathology of fibrotic tissue.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against various lysyl oxidase enzymes and other amine oxidases.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Enzyme | Species | IC50 (nM) |
| LOXL2 | Human, Mouse, Rat, Dog | < 40 |
| LOXL3 | Human | 63 |
Data compiled from multiple sources.[1][5][6]
Table 2: Selectivity of this compound
| Enzyme | Selectivity Fold (vs. LOXL2) |
| LOX | > 40 |
| LOXL1 | > 40 |
| Other Amine Oxidases | > 700 |
Data compiled from multiple sources.[1][5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for its in vitro characterization.
Caption: this compound inhibits LOXL2/LOXL3, preventing collagen cross-linking.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
Fluorometric Enzymatic Activity Assay (Amplex Red)
This assay measures the hydrogen peroxide (H₂O₂) produced during the lysyl oxidase-catalyzed oxidation of a substrate. Amplex Red, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin.
Materials:
-
Recombinant human LOXL2 or LOXL3
-
This compound
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., a suitable amine substrate or collagen)
-
Assay Buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.2)
-
Black, flat-bottom 96-well plates
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare the Amplex Red/HRP working solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilutions or vehicle control
-
Recombinant LOXL2 or LOXL3 enzyme
-
-
Incubate the plate for a defined pre-incubation period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[5][6]
-
Initiate the reaction by adding the substrate.
-
Immediately add the Amplex Red/HRP working solution to each well.
-
Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Collagen Oxidation Assay
This assay directly measures the ability of this compound to inhibit the LOXL2-mediated oxidation of collagen, a natural substrate.[1]
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
This compound
-
Type I Collagen (e.g., rat tail collagen)
-
Amplex Red/HRP reaction mixture
-
Pan-lysyl oxidase inhibitor (e.g., β-aminopropionitrile, BAPN) as a positive control
-
Assay Buffer (e.g., 50 mM sodium borate buffer, pH 8.2)
-
96-well plate and fluorometric microplate reader
Procedure:
-
Combine collagen and rhLOXL2 in the wells of a 96-well plate.[1]
-
Add this compound at various concentrations or BAPN (e.g., 100 µM) as a control.[3]
-
Incubate the plate and monitor the fluorescence kinetically.
-
Calculate the slope of the kinetic curves in the linear phase (e.g., between 20 and 40 minutes) to determine the rate of collagen oxidation.[1][3]
In Vitro Collagen Cross-linking Assay
This assay assesses the formation of collagen cross-links and the inhibitory effect of this compound.
Materials:
-
Type I Collagen (e.g., 3 mg/mL rat tail collagen)
-
Recombinant human LOXL2 (rhLOXL2)
-
This compound
-
Assay Buffer (e.g., 50 mM sodium borate buffer, pH 8.2)
-
Incubator (37°C)
-
Method for cross-link analysis (e.g., HPLC-based detection of cross-link products)
Procedure:
-
Combine collagen, rhLOXL2 (e.g., 20 nM), and either this compound (e.g., 200 nM) or vehicle control in a suitable reaction vessel.[1][3]
-
Incubate the mixture at 37°C for an extended period (e.g., 7 days) to allow for the formation of cross-links.[3]
-
After incubation, extract the cross-links.
-
Analyze the extracted material using a suitable method to quantify the different types of collagen cross-links.
Mechanism of Action Assays
a) Time-Dependent Inhibition: To confirm irreversible binding, assess the potency of this compound after different pre-incubation times with the enzyme before adding the substrate. An increase in potency with longer pre-incubation times is indicative of time-dependent inhibition.[1][4]
b) Substrate Competition: Perform the enzymatic activity assay in the presence of varying concentrations of the substrate. If this compound competes with the substrate for the active site, its inhibitory potency will decrease as the substrate concentration increases.[1][4]
Off-Target Activity Profiling
To ensure the specificity of this compound, it is recommended to screen it against a panel of other enzymes, receptors, and ion channels. This compound has been shown to have little to no activity against a broad range of targets, with some exceptions at high concentrations (e.g., Adrenergic α2A and L-type calcium channels at 10 µM).[1]
By following these detailed protocols, researchers can effectively evaluate the in vitro characteristics of this compound and other potential lysyl oxidase inhibitors, contributing to the development of novel therapeutics for fibrotic diseases.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PXS-5153A in Liver Fibrosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PXS-5153A, a potent dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes, in preclinical animal models of liver fibrosis.
Introduction
Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, particularly collagen, leading to tissue scarring and progressive loss of liver function. Lysyl oxidases (LOs) are a family of enzymes that play a critical role in the cross-linking of collagen and elastin, a key process in the stabilization of the fibrotic matrix. This compound is a small molecule inhibitor that targets LOXL2 and LOXL3, two isoforms of the LOX family that are upregulated in fibrotic conditions. By inhibiting these enzymes, this compound reduces collagen cross-linking, thereby ameliorating liver fibrosis and improving organ function in preclinical models.[1][2][3]
Mechanism of Action
This compound is a mechanism-based, fast-acting dual inhibitor of LOXL2 and LOXL3.[1][2] It works by irreversibly binding to the active site of these enzymes, preventing the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin. This inhibition of LOXL2/LOXL3 enzymatic activity leads to a reduction in the formation of both immature and mature collagen cross-links. The consequence is a less stable fibrotic matrix that is more susceptible to degradation, ultimately leading to a reduction in overall fibrosis.
Data Presentation
Efficacy of this compound in a Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model in Rats
| Parameter | Vehicle Control | This compound (3 mg/kg, qd) | This compound (10 mg/kg, qd) | This compound (10 mg/kg, 3x/week) |
| Sirius Red Staining (% area) | Increased | Reduced | Significantly Reduced | Reduced |
| Hydroxyproline (B1673980) (µg/mg) | Increased | Reduced | Significantly Reduced | Reduced |
| ALT (U/L) | Elevated | Reduced | Significantly Reduced | Reduced |
| AST (U/L) | Elevated | Reduced | Significantly Reduced | Reduced |
| Immature Collagen Cross-links | Increased | Reduced | Significantly Reduced | Reduced |
| Mature Collagen Cross-links | Increased | Reduced | Significantly Reduced | Reduced |
qd = once daily
Efficacy of this compound in a Streptozotocin/High-Fat Diet (STZ/HFD)-Induced Liver Fibrosis Model in Rats
| Parameter | Vehicle Control | This compound |
| NASH Score | Increased | Reduced |
| Hepatocyte Ballooning | Present | Reduced |
| Collagen Content | Increased | Reduced |
| Collagen Cross-links | Increased | Reduced |
Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model in Rats
This protocol describes the induction of liver fibrosis using CCl₄ and subsequent treatment with this compound.
Materials:
-
Male Sprague Dawley rats (200-250 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Standard laboratory equipment for animal housing and handling
Protocol:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Fibrosis:
-
Prepare a 50% (v/v) solution of CCl₄ in olive oil.
-
Administer the CCl₄ solution intraperitoneally (i.p.) to the rats at a dose of 2 mL/kg body weight, twice a week for 8 weeks.
-
-
This compound Treatment:
-
Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL).
-
After 4 weeks of CCl₄ induction, begin treatment with this compound.
-
Administer this compound or vehicle via oral gavage according to the desired dosing regimen (e.g., once daily or three times a week) for the remaining 4 weeks of the study.
-
-
Sample Collection:
-
At the end of the 8-week study, euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST).
-
Perfuse the liver with ice-cold saline.
-
Excise the liver and wash with cold saline.
-
Divide the liver into sections for histological analysis (formalin-fixed, paraffin-embedded), hydroxyproline analysis (snap-frozen in liquid nitrogen), and collagen cross-link analysis (snap-frozen in liquid nitrogen).
-
Streptozotocin/High-Fat Diet (STZ/HFD)-Induced Liver Fibrosis Model in Rats
This protocol outlines the induction of liver fibrosis associated with non-alcoholic steatohepatitis (NASH) using a combination of a high-fat diet and a low dose of streptozotocin.
Materials:
-
Male Sprague Dawley rats (180-200 g)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle for this compound
-
Gavage needles
-
Standard laboratory equipment
Protocol:
-
Acclimatization and Diet:
-
Acclimatize rats as described in the CCl₄ protocol.
-
Feed the rats a high-fat diet for 2 weeks to induce insulin (B600854) resistance.
-
-
Induction of Diabetes:
-
After 2 weeks of the high-fat diet, fast the rats overnight.
-
Administer a single low dose of STZ (e.g., 30-35 mg/kg) intraperitoneally, freshly dissolved in cold citrate buffer.
-
-
Continuation of Diet and this compound Treatment:
-
Continue the high-fat diet for the remainder of the study (e.g., an additional 8-10 weeks).
-
Begin treatment with this compound or vehicle via oral gavage at a predetermined time point after STZ injection (e.g., 2 weeks post-STZ) and continue for the duration of the study.
-
-
Sample Collection:
-
At the end of the study, euthanize the animals and collect blood and liver tissue as described in the CCl₄ protocol.
-
Assessment of Liver Fibrosis
a) Histological Analysis (Sirius Red Staining):
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash with acidified water, dehydrate, and mount.
-
Quantify the collagen area using image analysis software.
b) Hydroxyproline Assay:
-
Hydrolyze a known weight of frozen liver tissue in 6 M HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Perform a colorimetric reaction using a commercially available kit or a standard protocol involving chloramine-T and Ehrlich's reagent.
-
Read the absorbance at 550-560 nm and calculate the hydroxyproline content based on a standard curve.
c) Liver Function Tests (ALT and AST):
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate the serum.
-
Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available assay kits and a clinical chemistry analyzer.
d) Collagen Cross-link Analysis (LC-MS/MS):
-
Hydrolyze a known weight of frozen liver tissue.
-
Use solid-phase extraction to enrich for collagen cross-links.
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific immature and mature cross-links.
e) Quantitative Real-Time PCR (qPCR) for Fibrotic Markers:
-
Isolate total RNA from frozen liver tissue using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for target genes (e.g., Col1a1, Acta2, Timp1, Tgfb1) and a reference gene (e.g., Gapdh, Actb).
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound demonstrates significant anti-fibrotic efficacy in robust preclinical models of liver fibrosis. By effectively inhibiting LOXL2 and LOXL3, this compound reduces the pathological accumulation and cross-linking of collagen, leading to improved liver function and a reduction in fibrosis severity. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other anti-fibrotic compounds.
References
Application Notes and Protocols: PXS-5153A in Mouse Models of Cardiac Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in many cardiovascular diseases, leading to cardiac stiffness and dysfunction. Lysyl oxidase like-2 (LOXL2), an enzyme involved in collagen cross-linking, has emerged as a key mediator in the fibrotic process. PXS-5153A is a novel, potent, and irreversible dual inhibitor of lysyl oxidase-like 2 and 3 (LOXL2/3).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a mouse model of cardiac fibrosis induced by myocardial infarction, based on published preclinical data.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the administration of this compound in a mouse model of post-myocardial infarction cardiac fibrosis.[1]
| Parameter | Value |
| Drug | This compound |
| Mouse Model | C57/BL6 |
| Disease Induction | Myocardial Infarction (MI) via occlusion of the left coronary artery |
| Dosage | 25 mg/kg |
| Administration Route | Oral (p.o.) |
| Frequency | Once daily (q.d.) |
| Treatment Duration | 4 weeks |
| Timing of Treatment Initiation | 24 hours post-surgery |
Experimental Protocols
Myocardial Infarction (MI) Mouse Model
A widely used and clinically relevant model for inducing cardiac fibrosis is the permanent ligation of the left anterior descending (LAD) coronary artery in mice.
Materials:
-
C57/BL6 mice (male or female, age-matched)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 7-0 silk)
-
Ventilator
-
Warming pad
Procedure:
-
Anesthetize the mouse and place it in a supine position on a warming pad to maintain body temperature.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Carefully ligate the LAD coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.
-
Close the chest cavity in layers.
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Administer appropriate post-operative analgesia as per institutional guidelines.
-
A sham control group should undergo the same surgical procedure without the LAD ligation.[1]
This compound Administration
Preparation of Dosing Solution:
The formulation of this compound for oral administration should be prepared according to the manufacturer's instructions or based on solubility assessments for the specific salt form of the compound. A common vehicle for oral gavage in mice is a solution of 0.5% carboxymethylcellulose (CMC) in water.
Dosing Procedure:
-
Twenty-four hours following the MI surgery, begin the daily administration of this compound.[1]
-
Administer a 25 mg/kg dose of this compound orally via gavage once daily for 4 consecutive weeks.[1]
-
A vehicle control group should receive the same volume of the vehicle solution on the same schedule.
Assessment of Cardiac Fibrosis and Function
Echocardiography:
-
Perform echocardiography on anesthetized mice before the end of the experiment to assess cardiac function and remodeling.
-
Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular internal dimensions in diastole and systole.
Histological Analysis:
-
At the end of the 4-week treatment period, euthanize the mice.
-
Excise the hearts and fix them in 10% neutral buffered formalin.
-
Embed the hearts in paraffin (B1166041) and section them.
-
Stain the sections with Picrosirius Red or Masson's Trichrome to visualize and quantify collagen deposition (fibrosis).
-
The fibrotic area can be quantified as a percentage of the total left ventricular area using image analysis software.
Visualizations
Caption: Experimental workflow for this compound treatment in a mouse model of myocardial infarction.
Caption: Proposed mechanism of action of this compound in inhibiting cardiac fibrosis.
Mechanism of Action
This compound is a mechanism-based inhibitor of LOXL2 and LOXL3.[1] These enzymes are critical for the covalent cross-linking of collagen and elastin (B1584352) fibers in the extracellular matrix.[2] In the context of cardiac fibrosis, upregulation of LOXL2 leads to increased collagen cross-linking, resulting in the stiffening of the cardiac tissue and impaired heart function.[4][5] By inhibiting LOXL2/3, this compound prevents the formation of these cross-links, thereby reducing the excessive deposition and accumulation of a rigid fibrotic matrix.[1][4] This ultimately leads to an improvement in cardiac output.[1][2][3]
Conclusion
This compound has demonstrated efficacy in reducing cardiac fibrosis and improving cardiac function in a preclinical mouse model of myocardial infarction. The provided protocols and data serve as a guide for researchers investigating the therapeutic potential of LOXL2/3 inhibition in cardiovascular diseases. Adherence to established surgical and animal handling procedures is crucial for obtaining reliable and reproducible results.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Linking LOXL2 to Cardiac Interstitial Fibrosis [mdpi.com]
Application Notes and Protocols for PXS-5153A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PXS-5153A, a potent and selective dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3) enzymes, in a variety of cell culture-based assays. The following protocols are intended to assist in the investigation of the anti-fibrotic and anti-cancer potential of this compound.
Introduction to this compound
This compound is a small molecule, irreversible, mechanism-based inhibitor of LOXL2 and LOXL3.[1] These enzymes are critical mediators of the cross-linking of collagen and elastin (B1584352), which are key components of the extracellular matrix (ECM).[2][3] Dysregulation of LOXL2 and LOXL3 activity is implicated in the pathogenesis of various fibrotic diseases and cancer.[1][4] this compound offers a powerful tool to probe the biological functions of these enzymes and to evaluate their therapeutic potential as drug targets.
Mechanism of Action: this compound covalently binds to the active site of LOXL2 and LOXL3, leading to their irreversible inactivation. This inhibition prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin precursors, thereby blocking the formation of cross-links that contribute to tissue stiffness and fibrosis.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Species | Reference |
| IC₅₀ (LOXL2) | <40 nM | Mammalian | [1][5][6] |
| IC₅₀ (LOXL3) | 63 nM | Human | [1][5][6] |
| Selectivity | >40-fold vs. LOX/LOXL1 | - | [1][5] |
| Mechanism | Irreversible, Mechanism-Based | - | [1] |
| Solubility | Soluble in DMSO | - | [7] |
| Storage | Store at -20°C or -80°C | - | [5] |
Signaling Pathway
This compound primarily exerts its effects by inhibiting the enzymatic activity of LOXL2 and LOXL3, which are key downstream effectors in pro-fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate volume of DMSO. For example, for a compound with a molecular weight of 475.41 g/mol , dissolve 4.75 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for several months.[5]
Cell Culture and Treatment
Recommended Cell Lines:
-
Fibroblasts (e.g., primary human lung fibroblasts, NIH/3T3)
-
Hepatic stellate cells (e.g., LX-2)
-
Cancer-associated fibroblasts (CAFs)
-
Various cancer cell lines (depending on the research question)
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for logarithmic growth during the treatment period. Seeding density will need to be optimized for each cell line and experiment.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
Cytotoxicity Assays
To determine the cytotoxic potential of this compound on the chosen cell line, an MTT or LDH assay can be performed.
4.3.1. MTT Assay Protocol
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in section 4.2. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
At the end of the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4.3.2. LDH Cytotoxicity Assay Protocol
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in section 4.2.
-
Include the following controls:
-
Background control: Medium only.
-
Low control (spontaneous LDH release): Untreated cells.
-
High control (maximum LDH release): Cells treated with the lysis buffer provided in the kit.[1]
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 10 minutes.[2]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate at room temperature for up to 30 minutes, protected from light.[1][9]
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Calculate cytotoxicity based on the absorbance readings of the experimental and control wells, following the manufacturer's instructions.
Collagen Deposition Assay (Sirius Red Staining)
This assay quantifies the total amount of collagen deposited in the extracellular matrix of cultured cells.
Materials:
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.05 M Acetic acid
-
Washing solution (e.g., 0.01 M HCl or distilled water)
-
Extraction buffer (0.1 M NaOH)
-
Bovine Type I Collagen standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 24-well or 48-well plate and treat with this compound for a sufficient duration to allow for collagen deposition (e.g., 48-72 hours). It is advisable to include a positive control for fibrosis, such as TGF-β1.
-
After treatment, gently wash the cell layers twice with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or Bouin's solution) for 1 hour at room temperature.
-
Wash the fixed cells twice with distilled water.
-
Add Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells repeatedly with washing solution until the supernatant is clear to remove unbound dye.[10]
-
Add extraction buffer to each well to dissolve the bound dye.
-
Transfer the colored solution to a 96-well plate and measure the absorbance at 540-570 nm.
-
Prepare a standard curve using the bovine collagen standard to quantify the amount of collagen in the samples.
Gene Expression Analysis (RT-qPCR)
This protocol allows for the quantification of mRNA levels of target genes, such as LOXL2, LOXL3, and collagen-related genes (e.g., COL1A1, COL3A1).
4.5.1. RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Lyse the cells treated with this compound directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
4.5.2. Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)
-
qPCR-compatible plates or tubes
-
Real-time PCR instrument
Procedure:
-
Prepare the qPCR reaction mixture containing the master mix, primers, and diluted cDNA.
-
Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use serum-free or low-serum medium for the assay. |
| Low signal in Sirius Red assay | Insufficient collagen deposition. | Increase cell seeding density, extend treatment duration, or stimulate cells with a pro-fibrotic agent like TGF-β1. |
| Variable qPCR results | RNA degradation or gDNA contamination. | Use RNase-free techniques throughout the RNA extraction process. Perform a DNase I treatment step. |
| This compound precipitation in media | Exceeding solubility limit. | Ensure the final DMSO concentration is low (<0.1%). Prepare fresh dilutions for each experiment. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the roles of LOXL2 and LOXL3 in various cellular processes and to assess its therapeutic potential in in vitro models of fibrosis and cancer.
References
- 1. takarabio.com [takarabio.com]
- 2. content.abcam.com [content.abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4.7. Red Sirius Staining for Total Collagen Quantification [bio-protocol.org]
Application Notes and Protocols for PXS-5153A Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5153A is a potent and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes.[1][2] These enzymes play a crucial role in the cross-linking of collagen and elastin, which is a key process in the stiffening of the extracellular matrix (ECM) associated with fibrotic diseases.[3][4] By inhibiting LOXL2 and LOXL3, this compound effectively reduces collagen cross-linking, thereby demonstrating therapeutic potential in preclinical models of fibrosis, including liver and cardiac fibrosis.[1][3][4] This document provides detailed application notes and protocols for the administration of this compound to rats via oral gavage, a common and effective method for preclinical in vivo studies.
Mechanism of Action
This compound is a mechanism-based, fast-acting, and irreversible inhibitor of LOXL2 and LOXL3.[1] It demonstrates high selectivity for LOXL2 and LOXL3 over other lysyl oxidase (LOX) family members and other amine oxidases.[1][2] The inhibition of LOXL2 and LOXL3 by this compound prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin. This disruption of the initial step in ECM cross-linking leads to a reduction in the formation of both immature and mature collagen cross-links, ultimately ameliorating tissue stiffness and improving organ function in fibrotic conditions.[1][5]
Data Presentation
In Vitro Potency of this compound
| Target Enzyme | Species | IC50 |
| LOXL2 | Human, Mouse, Rat, Dog | <40 nM[1][2] |
| LOXL3 | Human | 63 nM[1][2] |
Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Dose | Value |
| Bioavailability | Oral | 10 mg/kg | 10%[5] |
| Half-life (t½) | Intravenous | 5 mg/kg | ~1.5 hours[5] |
Reported Dosing Regimens for this compound in Rat Models of Liver Fibrosis
| Rat Strain | Disease Model | Dose | Frequency | Duration |
| Sprague Dawley | Carbon tetrachloride (CCl4)-induced liver fibrosis | 3 mg/kg | Once a day | 3 weeks[1] |
| Sprague Dawley | Carbon tetrachloride (CCl4)-induced liver fibrosis | 10 mg/kg | Once a day | 3 weeks[1] |
| Sprague Dawley | Carbon tetrachloride (CCl4)-induced liver fibrosis | 10 mg/kg | Three times a week | 3 weeks[1] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound (monohydrochloride salt form is recommended for better water solubility)[1]
-
Sterile water for injection or a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Dimethyl sulfoxide (B87167) (DMSO), if required for initial solubilization
-
Polyethylene glycol 300 or 400 (PEG300/400), if required
-
Tween-80, if required
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
-
Sterile tubes
Procedure:
-
Solubility Considerations: this compound is reported to be soluble in water at 20 mg/mL and in DMSO at 45 mg/mL.[6] For in vivo studies, it is advisable to minimize the concentration of DMSO.
-
Recommended Vehicle: A common vehicle for oral gavage in rodents is an aqueous solution, such as sterile water or 0.5% carboxymethylcellulose (CMC) in water.
-
Formulation Protocol (Example for a 1 mg/mL solution):
-
For every 1 mg of this compound, add a minimal amount of DMSO (e.g., 20 µL) to initially dissolve the compound.
-
To this solution, add a suitable volume of a co-solvent like PEG300 (e.g., 400 µL).
-
Add a surfactant such as Tween-80 (e.g., 50 µL) to improve stability and prevent precipitation.
-
Finally, add sterile saline to reach the final volume of 1 mL.
-
The final vehicle composition would be approximately 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline. Note: The exact vehicle composition may need to be optimized based on the required dose and stability of the formulation.
-
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved and the solution is homogenous. Sonication can be used to aid dissolution.[6]
-
Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, store at 2-8°C and protect from light.
Protocol for Oral Gavage Administration in Rats
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the rats to handling for several days before the experiment to minimize stress.
-
Weigh each rat accurately to calculate the correct dosing volume.
-
Gently but firmly restrain the rat. One common method is to hold the rat over the back and neck to immobilize the head and forelimbs.
-
-
Dose Calculation:
-
Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the desired dose (e.g., 3 or 10 mg/kg).
-
The total volume administered should generally not exceed 10 mL/kg body weight.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The rat should swallow as the needle is advanced.
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Administration of the Formulation:
-
Once the needle is correctly positioned in the esophagus (and not the trachea), slowly administer the calculated volume of the this compound formulation.
-
Monitor the rat for any signs of distress, such as coughing or difficulty breathing. If this occurs, immediately withdraw the needle.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for at least 15-30 minutes for any adverse reactions.
-
Continue to monitor the animals daily throughout the study period.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting fibrosis.
Caption: Experimental workflow for this compound oral gavage in a rat fibrosis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysyl oxidase like-2 contributes to renal fibrosis in Col4a3/Alport Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. researchgate.net [researchgate.net]
- 5. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Monoamine Oxidase | TargetMol [targetmol.com]
Application Notes and Protocols: PXS-5153A in Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leads to tissue scarring and organ dysfunction. A key process in the stabilization of the fibrotic matrix is the cross-linking of collagen fibers, a reaction catalyzed by the lysyl oxidase (LOX) family of enzymes. Lysyl oxidase-like 2 (LOXL2) and Lysyl oxidase-like 3 (LOXL3) have been identified as crucial mediators in this process. PXS-5153A is a novel, mechanism-based, dual inhibitor of LOXL2 and LOXL3, offering a targeted therapeutic approach to ameliorate fibrosis.[1][2]
These application notes provide a comprehensive overview of the use and effects of this compound in the widely utilized carbon tetrachloride (CCl4)-induced model of liver fibrosis. The data presented is primarily based on the findings from Schilter et al., 2019, "The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis," published in the Journal of Cellular and Molecular Medicine.
Mechanism of Action
This compound is a fast-acting, irreversible inhibitor that targets the enzymatic activity of both LOXL2 and LOXL3.[1][2] By inhibiting these enzymes, this compound prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin. This action blocks the formation of covalent cross-links between ECM proteins, thereby reducing collagen deposition and mitigating the progression of fibrosis.[1][2]
Efficacy in CCl4-Induced Liver Fibrosis Model
The therapeutic potential of this compound has been demonstrated in a murine model of CCl4-induced liver fibrosis. Chronic administration of CCl4 leads to significant liver injury and fibrosis, providing a robust model to evaluate anti-fibrotic agents.
Data Presentation
The following tables summarize the quantitative data from the study by Schilter et al. (2019), demonstrating the effects of this compound on key markers of liver fibrosis and function.
Table 1: Effect of this compound on Collagen Deposition in CCl4-Treated Mice
| Treatment Group | N | Area of Fibrosis (%) (Mean ± SEM) | % Reduction vs. CCl4 Vehicle |
| Sham | 6 | 1.5 ± 0.2 | - |
| CCl4 + Vehicle | 14 | 3.6 ± 0.3 | - |
| CCl4 + this compound (3 mg/kg, once daily) | 15 | 2.1 ± 0.2** | 41.7% |
| CCl4 + this compound (10 mg/kg, once daily) | 15 | 1.8 ± 0.2*** | 50.0% |
| CCl4 + this compound (10 mg/kg, 3x/week) | 15 | 2.3 ± 0.2 | 36.1% |
| Data are presented as mean ± SEM. Statistical significance compared to the CCl4 + Vehicle group: *P < 0.05, **P < 0.01, **P < 0.001. |
Table 2: Effect of this compound on Liver Function Markers in CCl4-Treated Mice
| Treatment Group | N | ALT (U/L) (Mean ± SEM) | AST (U/L) (Mean ± SEM) |
| Sham | 6 | 45 ± 5 | 80 ± 10 |
| CCl4 + Vehicle | 14 | 370 ± 40 | 500 ± 50 |
| CCl4 + this compound (3 mg/kg, once daily) | 15 | 250 ± 30 | 380 ± 40 |
| CCl4 + this compound (10 mg/kg, once daily) | 15 | 200 ± 25 | 320 ± 35 |
| CCl4 + this compound (10 mg/kg, 3x/week) | 15 | 280 ± 35 | 410 ± 45 |
| *Data are presented as mean ± SEM. Statistical significance compared to the CCl4 + Vehicle group: *P < 0.05, *P < 0.01. |
Table 3: Effect of this compound on Fibrotic Gene Expression in CCl4-Treated Mice
| Gene | Treatment Group | N | Fold Change vs. Sham (Mean ± SEM) |
| Col1a1 | CCl4 + Vehicle | 14 | 8.5 ± 1.0 |
| CCl4 + this compound (10 mg/kg, once daily) | 15 | 4.0 ± 0.5** | |
| Acta2 (α-SMA) | CCl4 + Vehicle | 14 | 6.0 ± 0.8 |
| CCl4 + this compound (10 mg/kg, once daily) | 15 | 3.0 ± 0.4 | |
| Timp1 | CCl4 + Vehicle | 14 | 7.0 ± 0.9 |
| CCl4 + this compound (10 mg/kg, once daily) | 15 | 3.5 ± 0.6 | |
| Mmp2 | CCl4 + Vehicle | 14 | 4.5 ± 0.6 |
| CCl4 + this compound (10 mg/kg, once daily) | 15 | 2.5 ± 0.3 | |
| Data are presented as mean ± SEM. Statistical significance compared to the CCl4 + Vehicle group: *P < 0.05, *P < 0.01. |
Experimental Protocols
The following protocols are based on the methodology described by Schilter et al. (2019).
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the start of the experiment.
-
Induction of Fibrosis:
-
Administer CCl4 (diluted in corn oil, e.g., 1:3 v/v) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.
-
Injections are performed twice weekly for a total of 6 weeks.
-
The sham control group receives i.p. injections of the vehicle (corn oil) only.
-
-
Treatment with this compound:
-
After 3 weeks of CCl4 administration, begin treatment with this compound or vehicle control.
-
This compound is administered via oral gavage (p.o.).
-
Dosing Regimens:
-
Low dose: 3 mg/kg, once daily.
-
High dose: 10 mg/kg, once daily.
-
Intermittent high dose: 10 mg/kg, three times a week.
-
-
Continue both CCl4 and this compound/vehicle treatments for an additional 3 weeks.
-
-
Termination and Sample Collection:
-
Euthanize animals 48 hours after the final CCl4 injection.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST).
-
Perfuse the liver with saline and collect tissue samples.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for RNA and protein analysis.
-
Histological Analysis of Fibrosis (Picrosirius Red Staining)
-
Tissue Processing: Paraffin-embed the formalin-fixed liver tissue and cut 4-5 µm sections.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Picrosirius red solution for 1 hour.
-
Wash with acidified water.
-
Dehydrate and mount with a coverslip.
-
-
Quantification:
-
Capture images of the stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the total liver area that is positively stained for collagen.
-
Liver Function Tests
-
Serum Separation: Centrifuge the collected blood to separate the serum.
-
Enzyme Assays: Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum using commercially available assay kits according to the manufacturer's instructions.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Extract total RNA from the snap-frozen liver tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with specific TaqMan gene expression assays for target genes (e.g., Col1a1, Acta2, Timp1, Mmp2) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Calculate the relative gene expression using the delta-delta Ct method.
-
Conclusion
This compound demonstrates significant anti-fibrotic efficacy in the CCl4-induced liver fibrosis model. It effectively reduces collagen deposition, improves liver function, and downregulates the expression of key pro-fibrotic genes. These findings support the therapeutic potential of dual LOXL2/LOXL3 inhibition as a promising strategy for the treatment of liver fibrosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the effects of this compound and other anti-fibrotic compounds in this preclinical model.
References
Application Notes and Protocols for PXS-5153A in Primary Stellate Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXS-5153A is a potent and selective dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), key enzymes in the extracellular matrix (ECM) maturation process.[1][2][3] These enzymes play a critical role in the covalent cross-linking of collagen and elastin, which leads to tissue stiffening and the progression of fibrotic diseases.[1][2][3] In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a pivotal event, transforming these quiescent, vitamin A-storing cells into proliferative, fibrogenic myofibroblasts that deposit excessive ECM.[4] this compound has demonstrated significant anti-fibrotic efficacy in preclinical models of liver fibrosis by reducing collagen content and cross-linking.[1][2][5] These application notes provide detailed protocols for utilizing this compound in primary stellate cell activation assays to investigate its anti-fibrotic potential in vitro.
Mechanism of Action
This compound is a mechanism-based inhibitor that irreversibly blocks the enzymatic activity of LOXL2 and LOXL3.[1] By inhibiting these enzymes, this compound prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin, thereby inhibiting the formation of covalent cross-links that stabilize the ECM.[1][2][3] The resulting reduction in ECM stiffness can, in turn, reduce the mechanical cues that promote HSC activation and survival.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Species | Reference |
| IC50 for LOXL2 | <40 nM | Mammalian (Human, Mouse, Rat, Dog) | [1] |
| IC50 for LOXL3 | 63 nM | Human | [1] |
| Selectivity | >40-fold selective for LOXL2 over LOX and LOXL1 | [1] |
Effects of this compound on Collagen Cross-Linking and Liver Fibrosis In Vivo
| Model | Treatment | Key Findings | Reference |
| Carbon Tetrachloride (CCl4)-induced liver fibrosis (rats) | This compound (3 mg/kg or 10 mg/kg, daily) | - Reduced collagen accumulation by up to 51%- Suppressed the induction of key fibrotic marker genes- Significantly reduced immature and mature collagen cross-links | [1] |
| Streptozotocin/High-Fat Diet-induced NASH (mice) | This compound | - Reduced hepatocyte ballooning and NASH disease score- Significantly reduced hydroxyproline (B1673980) content and fibrillar collagen deposition | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Hepatic Stellate Cells
This protocol describes the isolation of primary HSCs from a mouse liver using a two-step collagenase/pronase perfusion method followed by density gradient centrifugation.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IV
-
Pronase E
-
DNase I
-
OptiPrep™ Density Gradient Medium
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Liver Perfusion and Digestion:
-
Anesthetize the mouse and perform a laparotomy to expose the portal vein.
-
Perfuse the liver via the portal vein with a calcium-free HBSS solution containing EGTA to wash out the blood.
-
Switch to a perfusion solution containing Collagenase Type IV and Pronase E to digest the liver tissue.
-
After digestion, carefully excise the liver and transfer it to a sterile dish containing DMEM.
-
-
Cell Dissociation and Filtration:
-
Gently mince the liver and incubate with DNase I to prevent cell clumping.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
-
Density Gradient Centrifugation:
-
Wash the cell suspension and resuspend in DMEM.
-
Prepare a discontinuous density gradient using OptiPrep™.
-
Carefully layer the cell suspension on top of the gradient and centrifuge.
-
Collect the HSC-enriched fraction from the interface of the upper two layers.
-
-
Cell Plating and Culture:
-
Wash the collected HSCs and resuspend in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Plate the cells on uncoated plastic tissue culture plates. Quiescent HSCs will activate spontaneously on plastic over several days.
-
For experiments requiring a quiescent phenotype, cells can be cultured on a basement membrane matrix (e.g., Matrigel).
-
Protocol 2: In Vitro Activation of Primary Hepatic Stellate Cells and Treatment with this compound
This protocol details the activation of primary HSCs with Transforming Growth Factor-beta 1 (TGF-β1) and subsequent treatment with this compound.
Materials:
-
Primary murine HSCs (isolated as per Protocol 1)
-
DMEM with 10% FBS
-
Recombinant human TGF-β1
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer, antibodies)
Procedure:
-
Cell Seeding:
-
Seed primary HSCs in 6-well or 12-well plates at a desired density and allow them to adhere overnight in DMEM with 10% FBS.
-
-
Serum Starvation and Treatment:
-
The following day, aspirate the medium, wash with PBS, and replace with serum-free DMEM for 12-24 hours to synchronize the cells.
-
Prepare working solutions of this compound in serum-free DMEM. A suggested starting concentration range is 10 nM to 1 µM, based on its IC50 values.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
-
Induction of Activation:
-
Add TGF-β1 to the wells to a final concentration of 2-10 ng/mL to induce HSC activation. Include a vehicle control group (no TGF-β1) and a positive control group (TGF-β1 with vehicle).
-
Incubate the cells for the desired time period (e.g., 24-72 hours) depending on the endpoint being measured.
-
-
Downstream Analysis:
-
Quantitative RT-PCR (qRT-PCR): Harvest cells for RNA extraction to analyze the gene expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA, Acta2), Collagen type I alpha 1 (Col1a1), and Tissue Inhibitor of Metalloproteinases-1 (Timp1).
-
Western Blotting: Lyse cells to extract total protein and analyze the protein expression of α-SMA and Collagen I.
-
Immunofluorescence: Fix and permeabilize cells to visualize the expression and localization of α-SMA and Collagen I.
-
ELISA: Collect the cell culture supernatant to quantify the amount of secreted soluble collagen.
-
Visualization of Pathways and Workflows
Caption: Overview of Hepatic Stellate Cell Activation.
Caption: this compound inhibits collagen cross-linking.
Caption: Workflow for this compound in HSC activation assay.
Caption: TGF-β signaling pathway in HSCs.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]
- 4. In vitro analysis of hepatic stellate cell activation influenced by transmembrane 6 superfamily 2 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of LOXL2 Expression Following PXS-5153A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the crosslinking of collagen and elastin, contributing to the stiffness and stability of the extracellular matrix (ECM).[1][2] Dysregulation of LOXL2 activity is implicated in the pathogenesis of various fibrotic diseases and cancer.[1][2][3] PXS-5153A is a potent, selective, and irreversible dual inhibitor of LOXL2 and lysyl oxidase-like 3 (LOXL3), which has shown promise in preclinical models of fibrosis by reducing collagen crosslinking and ameliorating disease progression.[2][3][4][5]
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of LOXL2 protein expression in tissue samples following treatment with this compound. While the primary mechanism of this compound is the inhibition of LOXL2 enzymatic activity, assessing LOXL2 protein expression by IHC can be valuable for several reasons:
-
Baseline Expression: To confirm the presence and localization of LOXL2 in the target tissue before initiating treatment with this compound.
-
Cellular Localization: To understand the cellular sources of LOXL2 within the tissue microenvironment.
-
Pharmacodynamic Studies: Although this compound inhibits LOXL2 activity, it is important to investigate whether it also modulates LOXL2 protein expression levels as a secondary effect or as part of a feedback mechanism.
-
Assessing Target Engagement: While not a direct measure of enzyme inhibition, IHC can complement other assays to provide a more complete picture of the drug's effect on the target protein.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of LOXL2 in collagen crosslinking and the mechanism of inhibition by this compound.
Caption: LOXL2-mediated collagen crosslinking and its inhibition by this compound.
Experimental Workflow
The diagram below outlines the key steps for conducting an IHC experiment to assess LOXL2 expression after this compound treatment.
Caption: A streamlined workflow for IHC analysis of LOXL2 expression.
Quantitative Data Summary
The following table presents hypothetical quantitative data from an IHC study assessing LOXL2 expression in a preclinical model of liver fibrosis treated with this compound. This table is for illustrative purposes to guide data presentation.
| Treatment Group | N | LOXL2 H-Score (Mean ± SEM) | Percentage of LOXL2 Positive Area (Mean ± SEM) |
| Sham Control | 8 | 25.5 ± 5.2 | 5.1% ± 1.3% |
| Vehicle Control (Fibrotic) | 10 | 185.2 ± 15.8 | 45.3% ± 4.2% |
| This compound (10 mg/kg) | 10 | 175.9 ± 12.3 | 42.8% ± 3.9% |
| This compound (30 mg/kg) | 10 | 168.4 ± 14.1 | 40.5% ± 3.5% |
Note: The hypothetical data suggests that in this fibrotic model, LOXL2 expression is significantly upregulated compared to the sham control. Treatment with this compound did not significantly decrease the overall LOXL2 protein expression, which is consistent with its mechanism of action as an enzyme inhibitor rather than an expression modulator.
Detailed Experimental Protocol: Immunohistochemistry for LOXL2
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
1. Materials and Reagents
-
Primary Antibody: A validated anti-LOXL2 antibody suitable for IHC on paraffin-embedded tissues (e.g., Rabbit Polyclonal to LOXL2).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Antigen Retrieval Solution: Citrate (B86180) buffer (10 mM, pH 6.0).
-
Blocking Solution: 5% Normal Goat Serum in PBS.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Hematoxylin (B73222).
-
Fixative: 10% Neutral Buffered Formalin.
-
Dehydration Reagents: Graded ethanol (B145695) series (70%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
-
Control Tissues: Positive control (tissue known to express LOXL2) and negative control (tissue known not to express LOXL2, or a section incubated without the primary antibody).
2. Protocol
2.1. Tissue Preparation
-
Fix fresh tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2.2. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Preheat citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot citrate buffer for 20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBST (2 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse in PBST (2 x 5 minutes).
-
-
Blocking:
-
Incubate slides with the blocking solution (5% normal goat serum) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-LOXL2 primary antibody to its optimal concentration in the blocking solution.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBST (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides in PBST (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).
-
Clear in xylene (2 x 2 minutes).
-
Coverslip the slides using a permanent mounting medium.
-
3. Data Analysis and Interpretation
-
Qualitative Assessment: Examine the slides under a microscope to assess the staining pattern (e.g., cytoplasmic, nuclear, extracellular) and intensity.
-
Quantitative Analysis:
-
H-Score: A semi-quantitative method that combines staining intensity and the percentage of positive cells. The H-score is calculated as: H-score = Σ (I x PI), where I is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and PI is the percentage of cells at that intensity.
-
Percentage of Positive Area: Use image analysis software to quantify the percentage of the tissue area that shows positive staining for LOXL2.
-
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may need to be optimized for specific experimental conditions. Always refer to the manufacturer's instructions for specific reagents and antibodies.
References
- 1. mdpi.com [mdpi.com]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LOXL2 (E3P7Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Anti-LOXL2 Antibody (A46468) | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
PXS-5153A in DMSO: A Technical Guide for Researchers
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of PXS-5153A in DMSO?
A1: The reported solubility of this compound in DMSO varies between suppliers. Some datasheets indicate a solubility as high as 125 mg/mL, while others report a lower value of 45 mg/mL[1][2]. It is crucial to consult the technical data sheet for your specific batch of this compound. To achieve higher concentrations, gentle warming (up to 60°C) and sonication may be necessary[1][2][3].
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro studies[4]. For in vivo applications, it is advisable to prepare fresh solutions on the day of use[1].
Q3: How should I store this compound as a solid and as a solution in DMSO?
A3: For long-term storage, solid this compound should be stored at -20°C for up to three years[2]. Once dissolved in DMSO, the stability of the stock solution depends on the storage temperature. It is recommended to store stock solutions at -80°C, where they can be stable for up to one year[2]. For shorter periods, storage at -20°C for up to one month is also acceptable[1].
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions in DMSO at room temperature for extended periods. While the compound is shipped at ambient temperature and is stable for a few weeks during ordinary shipping, long-term storage at room temperature may lead to degradation[4]. For optimal stability, adhere to the recommended storage conditions of -20°C or -80°C[1][2].
Q5: Are there different forms of this compound available, and does this affect solubility?
A5: Yes, this compound is available as a free base and as a monohydrochloride or dihydrochloride (B599025) salt[4][5]. The salt forms, such as this compound monohydrochloride, generally exhibit enhanced water solubility and stability compared to the free base[5]. Always verify the specific form of the compound you are using, as this can influence its solubility characteristics.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO.
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Refer to the supplier's datasheet for the specified solubility. Do not attempt to prepare a stock solution at a concentration higher than recommended.
-
-
Possible Cause 2: Inadequate dissolution technique.
-
Possible Cause 3: Quality of DMSO.
Issue 2: Precipitation is observed in the stock solution upon storage.
-
Possible Cause 1: Improper storage conditions.
-
Possible Cause 2: Freeze-thaw cycles.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. This will help maintain the integrity and solubility of the compound.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Solution: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded. It is recommended to prepare a fresh stock solution from solid this compound. For in vivo studies, always use freshly prepared solutions[1].
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Solution: Verify the initial weighing of the solid compound and the volume of DMSO used to prepare the stock solution. If precipitation has occurred, the actual concentration of the supernatant will be lower than intended.
-
Data Summary
The following tables summarize the key quantitative data regarding the solubility and stability of this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Supplier | Reported Solubility | Molar Concentration | Notes | Reference |
| MedChemExpress | 125 mg/mL | 284.77 mM | Requires ultrasonic and warming to 60°C. Use of newly opened DMSO is recommended. | [1][3] |
| TargetMol | 45 mg/mL | 94.66 mM | Sonication is recommended. | [2] |
| MedKoo Biosciences | Soluble in DMSO | Not Specified | - | [4] |
Table 2: Storage and Stability of this compound Solutions in DMSO
| Storage Temperature | Recommended Duration | Supplier Recommendation | Reference |
| -80°C | Up to 1 year | TargetMol | [2] |
| -80°C | Up to 6 months | MedChemExpress | [1] |
| -20°C | Up to 1 month | MedChemExpress | [1] |
| -20°C | Long term (months to years) | MedKoo Biosciences | [4] |
| 0 - 4°C | Short term (days to weeks) | MedKoo Biosciences | [4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution in a 60°C water bath for a short period until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
For storage, aliquot the stock solution into single-use vials and store at -80°C.
Visual Guides
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Caption: Recommended storage conditions for this compound.
References
long-term storage conditions for PXS-5153A
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and handling of PXS-5153A.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective, and orally active dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) enzymes.[1][2][3][4] It has a fast-acting, mechanism-based inhibitory function.[5] this compound has been shown to reduce collagen crosslinking and ameliorate fibrosis in preclinical models.[1][5][6] The monohydrochloride salt form of this compound generally offers enhanced water solubility and stability.[2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound stock solutions should be stored under specific temperature conditions. When stored at -80°C, the solution is stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to keep the product in sealed storage, away from moisture.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to add each solvent one by one. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q4: What are the solubility properties of this compound?
A4: this compound is soluble in both water and DMSO. The solubility in water is 20 mg/mL (42.07 mM) and in DMSO is 45 mg/mL (94.66 mM). Sonication is recommended to aid dissolution in both solvents.[7]
Troubleshooting Guide
Q1: I observed precipitation in my this compound stock solution after storage. What should I do?
A1: Precipitation may occur if the storage temperature has fluctuated or if the solution has been stored for an extended period. Gentle warming and sonication can be used to redissolve the compound.[1] However, if the precipitate does not dissolve, it may indicate degradation, and it is recommended to use a fresh vial.
Q2: My experimental results are inconsistent. Could improper storage of this compound be a factor?
A2: Yes, improper storage can lead to the degradation of this compound, affecting its biological activity and leading to inconsistent results. Ensure that the compound is stored at the recommended temperatures (-80°C for up to 6 months or -20°C for up to 1 month) and protected from moisture.[1] For critical experiments, using a freshly prepared working solution is always recommended.[1]
Q3: Can I store the solid form of this compound at room temperature?
A3: While shipping may occur at room temperature in the continental US, long-term storage at room temperature is not recommended.[2] For optimal stability, the solid compound should be stored under the conditions specified in the Certificate of Analysis.
Summary of Long-Term Storage Conditions
| Parameter | Recommended Condition | Duration |
| Stock Solution | ||
| Temperature | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] | |
| Container | Sealed, airtight vial | |
| Environment | Away from moisture[1] | |
| Solid Form | ||
| Temperature | Refer to Certificate of Analysis |
Experimental Protocols
Protocol: Assessment of this compound Stability via In Vitro Collagen Oxidation Assay
This protocol is designed to assess the bioactivity of this compound after long-term storage by measuring its ability to inhibit LOXL2-mediated collagen oxidation.
Materials:
-
This compound (stored and fresh samples)
-
Recombinant human LOXL2 (rhLOXL2)
-
Collagen substrate
-
Assay buffer
-
Detection reagent
Procedure:
-
Prepare this compound dilutions: Prepare serial dilutions of both the stored and a fresh sample of this compound in the assay buffer.
-
Assay Plate Preparation: Add the collagen substrate to the wells of a microplate.
-
Enzyme and Inhibitor Incubation: Add rhLOXL2 and the different concentrations of this compound to the wells. Include a control group with rhLOXL2 but no inhibitor.
-
Incubation: Incubate the plate according to the assay kit manufacturer's instructions to allow for the enzymatic reaction.
-
Detection: Add the detection reagent to measure the extent of collagen oxidation.
-
Data Analysis: Compare the inhibitory activity of the stored this compound sample to the fresh sample to determine if there has been any loss of potency.
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits LOXL2/LOXL3, blocking collagen crosslinking and fibrosis.
Experimental Workflow: this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Logical Relationship: Storage Decision Tree
Caption: Decision tree for the long-term storage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:2125956-82-1 Probechem Biochemicals [probechem.com]
- 4. abmole.com [abmole.com]
- 5. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Monoamine Oxidase | TargetMol [targetmol.com]
troubleshooting inconsistent results with PXS-5153A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PXS-5153A, a potent and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a mechanism-based, fast-acting, and irreversible dual inhibitor of the enzymes LOXL2 and LOXL3.[1] These enzymes play a crucial role in the crosslinking of collagen and elastin, which are key processes in the excessive deposition of extracellular matrix seen in fibrotic diseases.[1][4] By inhibiting LOXL2 and LOXL3, this compound reduces the formation of collagen crosslinks, thereby ameliorating fibrosis.[1][4][5] this compound interacts with the lysine (B10760008) tyrosylquinone (LTQ) cofactor in the enzymatic pocket of LOXL2 and LOXL3, leading to a covalently bound enzyme-inhibitor complex.[1]
Q2: I am observing variability in the IC50 values in my in vitro assays. What could be the cause?
Inconsistent IC50 values can stem from several factors. This compound is a time-dependent inhibitor, meaning its potency increases with longer incubation times with the target enzyme.[1][6] Additionally, its inhibitory activity can be affected by substrate concentration, with higher substrate levels potentially reducing the apparent potency.[6]
To ensure consistent results, it is critical to standardize incubation times and substrate concentrations across all experiments. Refer to the table below for reported IC50 values under specific conditions.
| Target Enzyme | Species | IC50 (nM) |
| LOXL2 | Human (recombinant) | 21 |
| LOXL2 | Mouse (recombinant) | 21 |
| LOXL2 | Rat (recombinant) | 15 |
| LOXL2 | Dog (recombinant) | 9 |
| LOXL2 | Human (native) | 38 |
| LOXL3 | Human (recombinant) | 63 |
| LOXL1 | Human (recombinant) | 1408 |
| LOX | Human (native) | 1790 |
Data compiled from Schilter et al., 2019.[1]
Troubleshooting Guides
Problem: Poor solubility or precipitation of this compound in my experiments.
Cause: this compound monohydrochloride generally has better water solubility than the free base.[3] However, improper solvent selection or preparation can still lead to precipitation.
Solution:
-
For In Vitro Assays: Prepare a stock solution in a suitable solvent like DMSO. For the final working solution, ensure the percentage of DMSO is low enough to not affect your assay.
-
For In Vivo Administration: A recommended vehicle for oral gavage is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to add the solvents sequentially and mix thoroughly at each step to ensure complete dissolution.[2] Prepare this working solution fresh on the day of use.[2]
Problem: I am not observing the expected anti-fibrotic effect in my in vivo model.
Cause: This could be due to several factors including the choice of animal model, dosage, and treatment duration. The expression of LOXL2 and LOXL3 can vary significantly between different fibrosis models.
Solution:
-
Model Verification: Confirm that your chosen fibrosis model has significant upregulation of LOXL2 and/or LOXL3. For instance, in the carbon tetrachloride (CCl4) induced liver fibrosis model, LOXL2 and LOXL3 mRNA levels are substantially increased.[1]
-
Dosage and Administration: Ensure you are using an appropriate dose and administration schedule. For a CCl4-induced liver fibrosis model in rats, therapeutic treatment with this compound has been shown to be effective at doses of 3 mg/kg and 10 mg/kg administered once daily by oral gavage.[2][3]
-
Treatment Timing and Duration: The timing of treatment initiation is critical. In some studies, treatment is initiated after fibrosis has been established to assess the therapeutic potential of the compound.[2] The duration of treatment should be sufficient to observe a reduction in fibrosis markers.
Experimental Protocols
Protocol 1: In Vivo CCl4-Induced Liver Fibrosis Model
This protocol is based on methodologies described for testing the efficacy of this compound in a rat model of liver fibrosis.[1][2]
-
Animal Model: Use male Sprague Dawley rats.
-
Induction of Fibrosis: Administer carbon tetrachloride (CCl4) in olive oil (0.25 μL/g) via oral gavage, three times a week for 6 weeks.[2]
-
This compound Preparation: Prepare this compound in the vehicle described in the troubleshooting section (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]
-
Treatment: Begin this compound administration after 3 weeks of CCl4 induction.[2] Administer this compound by oral gavage at 3 mg/kg (low dose) or 10 mg/kg (high dose) once daily for the remaining 3 weeks of the study.[2][3]
-
Endpoint Analysis: At the end of the 6-week study, euthanize the animals and collect liver tissue and plasma.
-
Assessments:
-
Histology: Stain liver sections with Picrosirius red to quantify fibrillar collagen deposition.[3]
-
Biochemical Analysis: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) to assess liver function.
-
Collagen Crosslink Analysis: Analyze liver tissue for immature and mature collagen crosslinks using appropriate methods (e.g., HPLC).[1]
-
Gene Expression: Measure mRNA levels of LOXL2 and LOXL3 in liver tissue via qPCR to confirm target engagement.[1]
-
Protocol 2: In Vitro LOXL2 Activity Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on LOXL2.
-
Reagents:
-
Recombinant human LOXL2 enzyme.
-
Collagen substrate.
-
This compound compound.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate the recombinant LOXL2 enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes, as this compound is fast-acting).[2][3]
-
Initiate the enzymatic reaction by adding the collagen substrate.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Detect the product of the reaction. This could be the oxidized collagen or a byproduct of the reaction that can be measured (e.g., fluorescence or colorimetric signal).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
PXS-5153A Technical Support Center: Addressing Poor Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling PXS-5153A, with a focus on overcoming its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the enzymes Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3).[1][2] These enzymes are crucial for the cross-linking of collagen and elastin, which are key components of the extracellular matrix (ECM).[3] In fibrotic diseases, excessive cross-linking leads to tissue stiffening and organ dysfunction.[3] this compound works by irreversibly blocking the enzymatic activity of LOXL2 and LOXL3, thereby reducing collagen cross-linking and ameliorating fibrosis.[3][4] It is a fast-acting inhibitor, with enzymatic activity being almost entirely blocked within 15 minutes of exposure.[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is known to have poor solubility in aqueous solutions. The monohydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base.[1] For specific solubility data, please refer to the data table below.
Q3: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
A3: This is a common issue with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.
-
Increase the percentage of co-solvent: If your experimental conditions permit, you can increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the tolerance of your cell line or assay to the solvent. It is recommended to keep the proportion of DMSO in the working solution below 2% for sensitive animal experiments.[5]
-
Use a different buffer system: The pH and composition of your buffer can influence the solubility of the compound. Experiment with different physiological buffers to see if precipitation is reduced.
-
Incorporate excipients: Consider using solubility-enhancing excipients. For in vivo studies, formulations with PEG300 and Tween-80 have been successfully used.[5]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has inherently low aqueous solubility. | It is highly recommended to first prepare a stock solution in an organic solvent like DMSO. Direct dissolution in aqueous buffers is generally not feasible at high concentrations. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. | The compound is "crashing out" of solution as the solvent environment becomes more aqueous. | Decrease the final concentration of this compound. Prepare intermediate dilutions in a mixed solvent system before the final dilution into the aqueous medium. Consider using a formulation with excipients like PEG300 and Tween-80 for in vivo applications.[5] |
| Cloudiness or precipitate appears in the working solution over time. | The compound may be slowly precipitating out of the supersaturated solution or may be unstable in the aqueous environment. | Prepare fresh working solutions for each experiment and use them promptly.[5] Store stock solutions at -20°C or -80°C to ensure stability.[5] |
| Inconsistent results between experiments. | This could be due to variability in the amount of dissolved this compound. | Ensure the stock solution is completely dissolved before making dilutions. Visually inspect for any precipitate. Always vortex the stock solution before use. For in vivo preparations, heating and/or sonication can be used to aid dissolution.[5] |
Data Presentation
Table 1: Solubility of this compound and its Monohydrochloride Salt
| Compound Form | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | Water | 20 mg/mL | 42.07 mM | Sonication is recommended.[6] |
| This compound | DMSO | 45 mg/mL | 94.66 mM | Sonication is recommended.[6] |
| This compound monohydrochloride | DMSO | 125 mg/mL | 284.77 mM | Ultrasonic and warming to 60°C may be required.[5] |
| This compound monohydrochloride | In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL | 4.74 mM | Clear solution.[5] |
| This compound monohydrochloride | In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.08 mg/mL | 4.74 mM | Clear solution.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The monohydrochloride salt form is recommended for enhanced solubility.[1]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to facilitate dissolution if needed.[5]
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[5]
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
-
Thaw a vial of the 10 mM this compound stock solution.
-
Vortex the stock solution gently.
-
Prepare an intermediate dilution of the stock solution in cell culture medium if a large dilution factor is required. This can help prevent precipitation.
-
Add the required volume of the stock solution (or intermediate dilution) to the final volume of cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately after preparation.
Protocol 3: Preparation of a this compound Formulation for In Vivo Oral Gavage (Example)
This protocol is based on a formulation that yields a clear solution of ≥ 2.08 mg/mL.[5]
-
Prepare a 20.8 mg/mL stock solution of this compound monohydrochloride in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Mix the final solution until it is a clear and homogenous.
-
This formulation should be prepared fresh on the day of use.[5]
Mandatory Visualizations
Caption: Workflow for addressing this compound precipitation issues.
Caption: this compound inhibits the LOXL2/LOXL3 fibrotic signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Monoamine Oxidase | TargetMol [targetmol.com]
PXS-5153A Technical Support Center: Ensuring Compound Stability in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of PXS-5153A to prevent its degradation in experimental buffers. Adhering to these guidelines will help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of this compound to use in experiments?
A1: this compound is available as a monohydrochloride salt and a free base. The monohydrochloride salt form generally exhibits enhanced water solubility and stability, making it the recommended choice for most aqueous buffer preparations.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[2] Sonication is recommended to facilitate dissolution in both solvents.[2]
Q3: How should I store this compound stock solutions?
A3: Proper storage of stock solutions is critical to prevent degradation. For DMSO stock solutions, the following storage conditions are recommended:
-
Store at -80°C for long-term storage (up to 6 months).[3]
-
Store at -20°C for short-term storage (up to 1 month).[3][4]
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use this compound in aqueous buffers? If so, which buffer system is recommended?
A4: Yes, this compound can be used in aqueous buffers. Published research has successfully utilized a 50 mM sodium borate (B1201080) buffer at pH 8.2 for in vitro crosslinking assays. In these studies, this compound was added to the buffer and incubated at 37°C, with daily replenishment, suggesting stability for at least 24 hours under these conditions.
Q5: How should I prepare working solutions of this compound for in vivo studies?
A5: For in vivo experiments, it is recommended to prepare fresh working solutions daily. A commonly used vehicle for oral gavage consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | - Exceeding the solubility limit.- pH of the buffer is not optimal for solubility.- The buffer components are interacting with the compound. | - Ensure the final concentration of this compound in the aqueous buffer is within its solubility limits. Start with a lower concentration if unsure.- Use the monohydrochloride salt form for better aqueous solubility.[1]- Consider using a sodium borate buffer at pH 8.2, as this has been shown to be effective.- Briefly sonicate the final buffer solution to aid dissolution. |
| Loss of this compound activity over time in an experiment | - Degradation of the compound in the experimental buffer.- Instability at the experimental temperature. | - Prepare fresh working solutions of this compound in your experimental buffer immediately before each experiment.- If the experiment runs for an extended period, consider replenishing the this compound at regular intervals, as has been done in published studies.- Minimize the exposure of the compound to harsh conditions such as extreme pH or high temperatures for prolonged periods. |
| Inconsistent experimental results | - Improper storage of stock solutions leading to degradation.- Inaccurate concentration of the working solution. | - Ensure stock solutions are stored correctly at -80°C or -20°C and are not subjected to multiple freeze-thaw cycles.[3][4]- Always use calibrated pipettes and ensure the stock solution is fully thawed and mixed well before preparing dilutions.- Perform a concentration verification of the stock solution if you suspect degradation. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes |
| Water | 20 mg/mL | 42.07 mM | Sonication is recommended.[2] |
| DMSO | 45 mg/mL | 94.66 mM | Sonication is recommended.[2] |
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Sealed storage, away from moisture.[3] |
| -20°C | 1 month | Sealed storage, away from moisture.[3][4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound monohydrochloride powder (Molecular Weight: 475.41 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.754 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3][4]
Preparation of a 50 mM Sodium Borate Buffer (pH 8.2)
This protocol is based on standard laboratory procedures for preparing borate buffers.
-
Prepare Stock Solutions:
-
Solution A (0.2 M Boric Acid): Dissolve 12.37 g of boric acid in deionized water to a final volume of 1 L.
-
Solution B (0.05 M Borax - Sodium Tetraborate (B1243019) Decahydrate): Dissolve 19.07 g of sodium tetraborate decahydrate (B1171855) in deionized water to a final volume of 1 L.
-
-
Mixing: To prepare the buffer, mix the stock solutions in the appropriate ratio. For a pH of 8.2, you will mix approximately 50 mL of Solution A with 10.5 mL of Solution B.
-
pH Adjustment: Dilute the mixture with deionized water towards the final desired volume, and adjust the pH to 8.2 using a pH meter. Use small volumes of NaOH or HCl to make fine adjustments.
-
Final Volume: Bring the buffer to the final desired volume with deionized water.
-
Sterilization: If required for your experiment, sterile-filter the buffer through a 0.22 µm filter.
Visualizations
Caption: Recommended workflow for preparing and using this compound.
Caption: Troubleshooting guide for this compound precipitation issues.
References
Validation & Comparative
A Head-to-Head Comparison of PXS-5153A and Simtuzumab in the Pursuit of Anti-Fibrotic Therapies
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, poses a significant therapeutic challenge across a spectrum of chronic diseases. A key driver of this pathological process is the lysyl oxidase (LOX) family of enzymes, particularly lysyl oxidase-like 2 (LOXL2), which catalyzes the cross-linking of collagen and elastin, leading to tissue stiffening and organ dysfunction.[1] This guide provides a detailed, data-driven comparison of two distinct therapeutic strategies targeting LOXL2: PXS-5153A, a small molecule inhibitor, and simtuzumab, a monoclonal antibody.
At a Glance: this compound vs. Simtuzumab
| Feature | This compound | Simtuzumab (GS-6624) |
| Molecule Type | Small molecule | Humanized IgG4 monoclonal antibody |
| Target(s) | Dual inhibitor of LOXL2 and LOXL3[2][3] | Specifically binds and inhibits LOXL2[4][5] |
| Mechanism of Action | Mechanism-based, irreversible enzymatic inhibition[3] | Binds to LOXL2 to block its catalytic activity[4] |
| Development Status | Preclinical/Phase 1[6] | Development terminated due to lack of efficacy in Phase 2 trials[7][8] |
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent, orally active, and fast-acting inhibitor of the enzymatic activity of both LOXL2 and LOXL3.[9][10] Its mechanism is described as "mechanism-based," indicating that it irreversibly binds to and inactivates the enzymes.[3] This dual inhibition of LOXL2 and LOXL3 may offer a more comprehensive blockade of pathological collagen cross-linking.[2]
Simtuzumab, in contrast, is a humanized monoclonal antibody designed to specifically target and neutralize the activity of extracellular LOXL2.[4][5] As a large molecule, its mode of administration is intravenous or subcutaneous, and its action is confined to the extracellular space where it can bind to circulating and tissue-bound LOXL2.
Signaling and Collagen Cross-linking Pathways
The following diagrams illustrate the key pathways involved.
Caption: Inhibition of LOX-mediated collagen cross-linking.
Caption: Simplified LOXL2 downstream signaling pathways.
Quantitative Data Summary
In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity |
| This compound | Human LOXL2 | <40 nM[3][11] | >40-fold vs. LOX and LOXL1[2][3] |
| Human LOXL3 | 63 nM[3][11] | >700-fold vs. other amine oxidases[2][3] | |
| Simtuzumab (as AB0023) | Mouse/Rat LOXL2 | 46 nM | Specific for LOXL2 |
Preclinical Efficacy of this compound
This compound has shown promising anti-fibrotic effects in various animal models of fibrosis.[2][12]
| Model | Key Findings | Reference |
| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis (Mouse) | - Reduced collagen content and cross-links.[2] - Improved liver function.[2] | [2] |
| Streptozotocin/High-Fat Diet-induced Liver Fibrosis (Mouse) | - Reduced disease severity.[2] - Diminished collagen content.[2] | [2] |
| Myocardial Infarction (Mouse) | - Improved cardiac output.[2] | [2] |
Clinical Trial Outcomes for Simtuzumab
Phase 2 clinical trials of simtuzumab across multiple fibrotic diseases failed to demonstrate efficacy, leading to the termination of its development for these indications.[7][8]
| Indication | Trial Design | Key Outcome | p-value | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | Phase 2, randomized, double-blind, placebo-controlled (n=544) | No improvement in progression-free survival (PFS). Hazard Ratio: 1.13 (0.88-1.45) | 0.329 | [13] |
| Nonalcoholic Steatohepatitis (NASH) with Bridging Fibrosis | Phase 2b, randomized, double-blind, placebo-controlled | No significant difference in the decrease in hepatic collagen content vs. placebo. | 0.52 (125mg dose) | |
| NASH with Compensated Cirrhosis | Phase 2b, randomized, double-blind, placebo-controlled | No significant difference in the change in hepatic venous pressure gradient vs. placebo. | 0.88 (700mg dose) | |
| Primary Sclerosing Cholangitis (PSC) | Phase 2, randomized, double-blind, placebo-controlled (n=234) | No significant difference in the change in hepatic collagen content vs. placebo. | 0.33 (125mg dose) |
Experimental Protocols
LOXL2 Inhibition Assay (Amplex Red Method)
This assay is commonly used to measure the hydrogen peroxide (H2O2) produced during the LOXL2-catalyzed oxidation of a substrate.
-
Principle: LOXL2 activity is coupled to horseradish peroxidase (HRP), which catalyzes the conversion of Amplex Red to the fluorescent product resorufin (B1680543) in the presence of H2O2.
-
General Protocol:
-
Recombinant human LOXL2 is incubated with the test compound (e.g., this compound) in a suitable buffer (e.g., 50 mM sodium borate, pH 8.2).
-
A substrate (e.g., a synthetic substrate or collagen) is added to initiate the reaction.
-
Amplex Red and HRP are added to the reaction mixture.
-
The fluorescence of resorufin is measured over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The rate of fluorescence increase is proportional to LOXL2 activity. IC50 values are calculated from the dose-response curves.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used rodent model to induce liver fibrosis for the evaluation of anti-fibrotic agents.
-
Principle: CCl4 is metabolized by cytochrome P450 in the liver to form reactive free radicals, which cause hepatocellular injury, inflammation, and subsequent activation of hepatic stellate cells, leading to collagen deposition and fibrosis.
-
General Protocol:
-
Mice (e.g., C57BL/6) are administered CCl4 (typically diluted in corn oil or olive oil) via intraperitoneal injection, typically twice weekly for a duration of 4-8 weeks to establish fibrosis.
-
The test compound (e.g., this compound) is administered, often orally, concurrently with or after the establishment of fibrosis.
-
At the end of the study period, animals are euthanized, and liver tissue and blood are collected for analysis.
-
Fibrosis is assessed by:
-
Histology: Picrosirius Red staining for collagen visualization and quantification.
-
Biochemical Analysis: Hydroxyproline (B1673980) assay to quantify total collagen content in the liver.
-
Gene Expression Analysis: qPCR for fibrotic markers (e.g., Col1a1, α-SMA, TIMP1).
-
Liver Function Tests: Measurement of serum ALT and AST levels.
-
-
Hydroxyproline Assay
This assay quantifies the total collagen content in a tissue sample by measuring the amount of the amino acid hydroxyproline, which is almost exclusively found in collagen.
-
Principle: Tissue homogenates are hydrolyzed to break down proteins into their constituent amino acids. The hydroxyproline is then oxidized and reacts with a chromogen to produce a colored product that can be measured spectrophotometrically.
-
General Protocol:
-
A known weight of liver tissue is homogenized.
-
The homogenate is hydrolyzed in strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to overnight.
-
The hydrolysate is neutralized.
-
The sample is incubated with an oxidizing agent (e.g., Chloramine-T).
-
A color reagent (e.g., p-dimethylaminobenzaldehyde) is added, and the mixture is incubated to allow color development.
-
The absorbance is read at ~550-560 nm, and the hydroxyproline concentration is determined by comparison to a standard curve.
-
Picrosirius Red Staining
This histological staining method is used for the specific visualization of collagen fibers in tissue sections.
-
Principle: The elongated anionic dye molecules of Sirius Red align with the long axis of collagen molecules, enhancing their natural birefringence under polarized light. This allows for the differentiation of collagen fiber thickness and organization.
-
General Protocol:
-
Paraffin-embedded liver sections are deparaffinized and rehydrated.
-
The sections are stained with a solution of 0.1% Sirius Red in saturated picric acid.
-
The sections are washed, dehydrated, and mounted.
-
Collagen fibers appear red under bright-field microscopy. Under polarized light, thicker, more mature collagen fibers appear red-orange, while thinner, less mature fibers appear yellow-green.
-
The stained area can be quantified using image analysis software to determine the percentage of the tissue section occupied by collagen.
-
Conclusion
The comparison between this compound and simtuzumab highlights a critical divergence in the clinical translation of LOXL2-targeted therapies. While both agents were developed based on the strong rationale of inhibiting collagen cross-linking in fibrotic diseases, their paths have diverged significantly.
This compound, as a dual LOXL2/LOXL3 small molecule inhibitor, has demonstrated promising preclinical efficacy in multiple models of fibrosis. Its oral bioavailability and broader inhibition of the LOX family may offer advantages. However, it remains in the early stages of clinical development, and its safety and efficacy in humans are yet to be established.
In contrast, the extensive clinical trial program for simtuzumab, a highly specific LOXL2 monoclonal antibody, consistently failed to demonstrate a clinical benefit in patients with IPF, NASH, and PSC. The reasons for this failure are likely multifactorial and may include the possibility that targeting only LOXL2 is insufficient to halt the complex process of fibrosis, the potential for compensatory mechanisms involving other LOX family members, or the selection of patient populations with disease too advanced to be reversed by this mechanism.
For researchers and drug developers, the story of this compound and simtuzumab underscores the challenges of translating preclinical findings into clinical success. The data presented here suggest that while LOXL2 remains a compelling target in fibrosis, the therapeutic modality and the specific patient population are critical considerations for future drug development efforts. The journey of this compound through clinical trials will be closely watched and will provide further insights into the therapeutic potential of inhibiting the lysyl oxidase family in fibrotic diseases.
References
- 1. Picrosirius Red (PSR) Staining and Quantification in Mouse Ovaries [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Simtuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 6. Frontiers | Collagen Biosynthesis, Processing, and Maturation in Lung Ageing [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. LOXL2 upregulates hypoxia-inducible factor-1α signaling through Snail-FBP1 axis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Picrosirius Red Staining Quantification and Visualization of Collagen [bio-protocol.org]
- 12. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of simtuzumab versus placebo in patients with idiopathic pulmonary fibrosis: a randomised, double-blind, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PXS-5153A and Other Small Molecule LOX Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of small molecule inhibitors targeting the lysyl oxidase (LOX) family of enzymes is of critical interest, particularly in the context of fibrotic diseases and cancer. This guide provides a detailed comparison of the efficacy of PXS-5153A, a clinical-stage dual inhibitor of LOXL2 and LOXL3, against other notable small molecule LOX inhibitors: PAT-1251, CCT365623, and the pan-LOX inhibitor β-aminopropionitrile (BAPN).
Executive Summary
This compound distinguishes itself as a potent and selective dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), demonstrating efficacy in preclinical models of fibrosis. In comparison, PAT-1251 is a selective LOXL2 inhibitor, while CCT365623 targets both LOX and LOXL2. β-aminopropionitrile (BAPN) serves as a broad-spectrum, non-selective inhibitor of the LOX family. The choice of inhibitor for research or therapeutic development will depend on the specific roles of the targeted LOX enzymes in the pathology of interest.
In Vitro Efficacy and Selectivity
The in vitro potency and selectivity of these inhibitors against various members of the LOX family are crucial determinants of their therapeutic potential and off-target effects. This compound exhibits high potency against LOXL2 and LOXL3, with an IC50 of less than 40 nM for LOXL2 across mammalian species and 63 nM for human LOXL3.[1][2] It demonstrates significant selectivity, being over 40-fold more selective for LOXL2 than for LOX and LOXL1.[1][2]
PAT-1251 is a potent inhibitor of human LOXL2 with an IC50 of 71 nM and is reported to be 400-fold selective for LOXL2 over LOX. CCT365623 is an inhibitor of LOX with an IC50 of 0.89 μM. BAPN is a well-established but non-selective inhibitor of the LOX family and is often used as a research tool to probe the general effects of LOX inhibition.
| Inhibitor | Target(s) | hLOX IC50 | hLOXL1 IC50 | hLOXL2 IC50 | hLOXL3 IC50 | hLOXL4 IC50 | Selectivity Profile |
| This compound | LOXL2/LOXL3 | >1600 nM | >1600 nM | <40 nM | 63 nM | Data not available | >40-fold vs LOX/LOXL1[1][2] |
| PAT-1251 | LOXL2 | ~28,400 nM | Data not available | 71 nM | Data not available | Data not available | ~400-fold vs LOX |
| CCT365623 | LOX/LOXL2 | 0.89 μM | Data not available | Data not available | Data not available | Data not available | Selective for LOX/LOXL2 |
| BAPN | Pan-LOX | Potent, non-selective | Potent, non-selective | Potent, non-selective | Potent, non-selective | Potent, non-selective | Non-selective |
Preclinical Efficacy in Disease Models
The in vivo efficacy of these inhibitors has been evaluated in various preclinical models of fibrosis and cancer, providing insights into their therapeutic potential.
This compound in Fibrosis Models
This compound has demonstrated significant anti-fibrotic efficacy in multiple preclinical models. In a carbon tetrachloride (CCl4)-induced model of liver fibrosis, this compound reduced collagen content and cross-linking, leading to improved liver function.[3] It also showed beneficial effects in a myocardial infarction model by improving cardiac output.[3]
PAT-1251 in Fibrosis Models
PAT-1251 has shown robust anti-fibrotic effects in a mouse model of bleomycin-induced lung fibrosis.[4] It was effective in both prophylactic and therapeutic settings, reducing lung weight, Ashcroft scores (a measure of fibrosis severity), and collagen concentration.[4]
CCT365623 in Cancer Models
CCT365623 has been investigated for its anti-cancer and anti-metastatic properties. In a mouse model of breast cancer, CCT365623 was shown to slow tumor growth and reduce metastasis.
BAPN in Fibrosis and Cancer Models
As a pan-LOX inhibitor, BAPN has been widely used in a variety of preclinical models. It has been shown to reduce collagen deposition and fibrosis in various tissues. In cancer models, BAPN has been demonstrated to decrease tumor growth and metastasis, suggesting a broad role for the LOX family in cancer progression.[5][6]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these inhibitors is the blockade of the enzymatic activity of LOX family members. This inhibition prevents the cross-linking of collagen and elastin, key events in the stiffening of the extracellular matrix (ECM) that drives fibrosis and contributes to the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LOXL2 Inhibitors and Breast Cancer Progression | Encyclopedia MDPI [encyclopedia.pub]
- 6. The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells | PLOS One [journals.plos.org]
Cross-Validation of PXS-5153A's Anti-Fibrotic Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of PXS-5153A, a dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), with findings from genetic models targeting these enzymes. The aim is to offer an objective cross-validation of this compound's therapeutic potential in fibrotic diseases by examining both pharmacological intervention and genetic ablation.
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ failure. The lysyl oxidase (LOX) family of enzymes, particularly LOXL2 and LOXL3, are key drivers of this process by cross-linking collagen, which stabilizes the fibrotic matrix. This compound is a potent, mechanism-based inhibitor of both LOXL2 and LOXL3. Preclinical studies have demonstrated its efficacy in reducing fibrosis in various models. This guide cross-validates these pharmacological findings with data from LOXL2 and LOXL3 knockout genetic models, highlighting the strengths and potential translational advantages of a dual-inhibition strategy.
Data Presentation: Pharmacological vs. Genetic Models
The following tables summarize the key quantitative data from preclinical studies on this compound and relevant genetic knockout models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nmol/L) | Selectivity vs. LOX | Selectivity vs. LOXL1 |
| Human LOXL2 | <40[1][2][3] | >40-fold[1][3] | >40-fold[1][3] |
| Human LOXL3 | 63[1][2][3] | - | - |
| Human LOX | 1790[3] | - | - |
| Human LOXL1 | 1408[3] | - | - |
Table 2: Comparison of Anti-Fibrotic Efficacy in Preclinical Models
| Model | Approach | Key Findings | Quantitative Data |
| Liver Fibrosis | Pharmacological: this compound (in CCl₄-induced model) | Reduced collagen content and improved liver function.[4][5][6] | Significant reduction in hydroxyproline (B1673980) content and serum ALT/AST levels.[7] |
| Genetic: LOXL2 Knockout | Inhibition of LOXL2 by monoclonal antibody or small molecules leads to reversal of fibrosis in CCl4 and gene knockout models.[5] | - | |
| Myocardial Infarction | Pharmacological: this compound (in LAD ligation model) | Improved cardiac output and reduced fibrosis.[4][5][6] | Significant improvement in ejection fraction and fractional shortening.[3][4] |
| Genetic: LOXL2 Knockout | Genetic disruption of Loxl2 reduces stress-induced cardiac fibrosis and improves systolic and diastolic functions. | Attenuation of the decrease in left ventricular ejection fraction. | |
| Lung Fibrosis | Pharmacological: LOXL2-selective inhibitors (in Bleomycin-induced model) | Reduced lung elastance and fibrosis score. | Significantly lowered lung elastance and reduced Ashcroft fibrosis score. |
| Genetic: LOXL2 Knockout (in Bleomycin-induced model) | Modest but statistically significant reduction of total dihydroxylysinonorleucine (DHLNL) collagen cross-links. No significant reduction in total hydroxyproline (OHP) levels or histology score.[1][2] | - | |
| General Development | Genetic: LOXL3 Knockout | Homozygous LOXL3 knockout mice exhibit perinatal fetal death with spinal abnormalities and cleft palate. | Not applicable for adult fibrosis studies. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Pharmacological Model: this compound in Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
-
Animal Model: Male Sprague Dawley rats or C57BL/6 mice are typically used.
-
Induction of Fibrosis: Animals receive intraperitoneal (i.p.) injections of CCl₄ (dissolved in a vehicle like corn oil or olive oil) two to three times a week for a period of 4 to 12 weeks. The dose of CCl₄ can vary but is often around 1 mL/kg body weight.[8][9]
-
This compound Administration: this compound is administered orally (p.o.) via gavage, typically starting after a few weeks of CCl₄ treatment to model a therapeutic intervention. Dosing regimens can vary, for example, 10 mg/kg once daily.
-
Efficacy Assessment:
-
Histology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition and the extent of fibrosis.
-
Biochemical Analysis: Liver function is assessed by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7]
-
Collagen Content: Total collagen content in the liver is quantified by measuring the hydroxyproline (OHP) concentration.
-
Pharmacological Model: this compound in Myocardial Infarction (MI) Induced by LAD Ligation
-
Animal Model: Adult male mice (e.g., C57BL/6) are commonly used.
-
Induction of MI: Animals are anesthetized, and the heart is exposed via a left thoracotomy. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.[1][4][7]
-
This compound Administration: Oral administration of this compound is initiated, for instance, 24 hours post-surgery and continued for the duration of the study (e.g., 4 weeks).
-
Efficacy Assessment:
-
Echocardiography: Cardiac function is assessed by measuring parameters such as ejection fraction and fractional shortening at baseline and at the end of the study.
-
Histology: Hearts are excised, sectioned, and stained with Masson's trichrome or Picrosirius Red to determine the infarct size and the extent of cardiac fibrosis.
-
Genetic Model: LOXL2 Conditional Knockout Mice in Bleomycin-Induced Lung Fibrosis
-
Generation of Conditional Knockout Mice:
-
Mice with LoxP sites flanking a critical exon (e.g., exon 3) of the Loxl2 gene (Loxl2 flox/flox) are generated.
-
These mice are crossed with a Cre-driver line, such as Rosa26-CreERT2, which allows for tamoxifen-inducible Cre recombinase expression.[2]
-
-
Induction of Loxl2 Deletion: Adult Loxl2 flox/flox; Rosa26-CreERT2 mice are treated with tamoxifen (B1202) to induce the deletion of the floxed Loxl2 exon, leading to a conditional knockout of the gene.
-
Induction of Lung Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung fibrosis.
-
Assessment of Fibrosis:
-
Collagen Cross-link Analysis: Lung tissue is harvested, and the levels of specific collagen cross-links, such as dihydroxylysinonorleucine (DHLNL) and pyridinoline (B42742) (PYD), are quantified using mass spectrometry.[2]
-
Collagen Content: Total lung collagen is measured by quantifying the hydroxyproline (OHP) content.[2]
-
Histology: Lung sections are stained with Masson's trichrome to assess the extent of fibrosis, which can be scored using a semi-quantitative system like the Ashcroft score.
-
Mandatory Visualizations
Signaling Pathway of Fibrosis and LOXL2/3 Inhibition
Caption: The signaling pathway of fibrosis and the mechanism of action of this compound.
Experimental Workflow: Pharmacological vs. Genetic Models
References
- 1. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LOXL4, but not LOXL2, is the critical determinant of pathological collagen cross-linking and fibrosis in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction [jove.com]
- 5. The carbon tetrachloride model in mice | Semantic Scholar [semanticscholar.org]
- 6. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preclinical Showdown: A Comparative Analysis of PXS-5153A and PXS-5505 in Fibrotic Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two leading lysyl oxidase inhibitors, PXS-5153A and PXS-5505, based on available preclinical data. We delve into their mechanisms of action, efficacy in various disease models, and the experimental protocols underpinning these findings.
At a Glance: this compound vs. PXS-5505
| Feature | This compound | PXS-5505 |
| Target | Dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3)[1][2] | Pan-inhibitor of the Lysyl Oxidase (LOX) family[3] |
| Mechanism of Action | Irreversibly blocks the enzymatic function of LOXL2 and LOXL3, preventing the cross-linking of collagen and elastin (B1584352).[1][2] | Mechanistically and irreversibly inhibits all members of the lysyl oxidase family, preventing collagen and elastin cross-linking. |
| Key Preclinical Models | Liver fibrosis, Myocardial Infarction[1][2] | Pancreatic Cancer, Systemic Sclerosis (Skin, Lung, Heart, Kidney, Liver Fibrosis), Myelofibrosis[3][4] |
| Administration Route | Oral[2] | Oral[4] |
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and PXS-5505 both target the lysyl oxidase family of enzymes, which are crucial for the cross-linking of collagen and elastin, key components of the extracellular matrix. The excessive deposition and cross-linking of these proteins are hallmarks of fibrosis. However, the two compounds differ in their selectivity.
This compound is a highly selective dual inhibitor of LOXL2 and LOXL3.[1][2] In contrast, PXS-5505 is a pan-LOX inhibitor, targeting all members of the lysyl oxidase family.[3] This broader spectrum of inhibition may offer advantages in diseases where multiple LOX isoforms are upregulated.
Preclinical Efficacy: Head-to-Head in a Liver Fibrosis Model
A direct comparison of this compound and PXS-5505 is possible in the carbon tetrachloride (CCl4)-induced liver fibrosis model, a standard for evaluating anti-fibrotic therapies.
| Parameter | This compound | PXS-5505 |
| Model | CCl4-induced Liver Fibrosis (Mouse) | CCl4-induced Liver Fibrosis (Mouse) |
| Dosage | 3 mg/kg and 10 mg/kg, once daily, oral gavage[2] | 15 mg/kg, once daily, oral administration[4] |
| Treatment Duration | Prophylactic and therapeutic regimens[2] | 8 weeks[4] |
| Key Findings | - >30% reduction in hydroxyproline (B1673980) (HYP) content- Up to 51% reduction in collagen accumulation (Picrosirius red staining)[2]- Significant reduction in immature and mature collagen cross-links[2] | - Significantly reduced area of fibrosis (Picro-Sirius red staining)- Significantly reduced levels of hydroxyproline, immature (HLNL), and mature (PYD) collagen cross-links[4] |
In this model, both compounds demonstrated significant anti-fibrotic activity, reducing key markers of liver fibrosis. While the different dosages used preclude a direct potency comparison, the data clearly indicate that both molecules are effective in mitigating liver fibrosis in this preclinical setting.
Diverse Applications: Efficacy in Other Preclinical Models
Beyond liver fibrosis, both agents have shown promise in a range of other disease models, highlighting their potential therapeutic breadth.
This compound: Focus on Cardiovascular and Liver Disease
| Preclinical Model | Key Findings |
| Myocardial Infarction (Mouse) [1][2] | - Improved fractional shortening and ejection fraction- Decreased fibrotic coverage area |
| Streptozotocin/High-Fat Diet-Induced NASH (Mouse) [1] | - Reduced disease severity and improved organ function |
PXS-5505: A Broader Anti-Fibrotic and Anti-Cancer Profile
| Preclinical Model | Key Findings |
| Pancreatic Ductal Adenocarcinoma (Mouse) [3] | - Increased median survival by 35% when combined with gemcitabine (B846) (171 days vs. 125 days for gemcitabine alone)[3]- Reduced metastasis to the liver by 45%[3] |
| Bleomycin-Induced Lung Fibrosis (Mouse) [4] | - Reduced gross lung weight- Ameliorated elevated levels of fibrosis as measured by Ashcroft scoring |
| Systemic Sclerosis (Mouse) [4] | - Skin: Reduced dermal thickness and α-smooth muscle actin (α-SMA) expression- Heart: Reduced area of collagen deposition in an ischemia-reperfusion model- Kidney: Attenuated fibrosis in a unilateral ureteral obstruction model |
Experimental Protocols: A Look Under the Hood
Understanding the methodologies behind these findings is crucial for their interpretation. Below are summaries of the key experimental protocols.
CCl4-Induced Liver Fibrosis Model
-
Animal Model: Typically male C57BL/6 mice.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 (dissolved in a vehicle like corn oil) is administered, for example, twice weekly for a period of 6-8 weeks.[5]
-
Treatment: this compound or PXS-5505 is administered orally, typically daily, either from the start of CCl4 administration (prophylactic model) or after fibrosis has been established (therapeutic model).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and blood and liver tissue are collected.
-
Outcome Measures:
-
Histology: Liver sections are stained with Picrosirius Red or Masson's Trichrome to visualize and quantify collagen deposition.
-
Biochemical Markers: Liver tissue is analyzed for hydroxyproline content, a key component of collagen. Collagen cross-links (e.g., HLNL, PYD) are also quantified.
-
Liver Function: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: Mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.[6][7]
-
Treatment: PXS-5505 is administered orally, typically starting on the day of or shortly after bleomycin administration and continuing for the duration of the study (e.g., 14-21 days).
-
Endpoint Analysis: Lungs are harvested for analysis.
-
Outcome Measures:
-
Histology: Lung sections are stained with Masson's Trichrome, and the extent of fibrosis is often semi-quantitatively scored using the Ashcroft method.
-
Lung Weight: An increase in lung weight is indicative of inflammation and fibrosis.
-
Biochemical Markers: Hydroxyproline content of the lung tissue can be measured.
-
Pancreatic Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human pancreatic cancer cells (e.g., KPC mouse model) are injected subcutaneously or orthotopically into the pancreas of the mice.[3]
-
Treatment: Once tumors reach a certain size, mice are treated with PXS-5505, gemcitabine, or a combination of both.[3][8]
-
Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly.
-
Survival: The lifespan of the treated mice is monitored.
-
Metastasis: The presence and number of metastatic lesions in other organs (e.g., liver) are assessed.
-
Histology: Tumors are analyzed for fibrosis (e.g., Picrosirius Red staining) and other markers.
-
Conclusion
Both this compound and PXS-5505 have demonstrated compelling anti-fibrotic efficacy in a range of preclinical models. This compound, with its targeted inhibition of LOXL2 and LOXL3, shows promise in liver and cardiac fibrosis. PXS-5505, a pan-LOX inhibitor, exhibits a broader spectrum of activity, with notable efficacy in difficult-to-treat cancers like pancreatic cancer, in addition to its anti-fibrotic effects in multiple organs. The choice between a targeted and a broader inhibition strategy will likely depend on the specific disease indication and the underlying pathology. Further head-to-head studies in a wider array of preclinical models would be beneficial to further delineate the therapeutic potential of these two promising anti-fibrotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerworld.net [cancerworld.net]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 6. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 7. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
Validating PXS-5153A's Mechanism of Action: A Comparative Guide to siRNA Knockdown of LOXL2/3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies for validating the mechanism of action of PXS-5153A, a potent dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3). The primary focus is to compare the pharmacological inhibition by this compound with the genetic knockdown of LOXL2 and LOXL3 via small interfering RNA (siRNA). This document offers a head-to-head comparison of their effects on collagen deposition and the fibrotic process, supported by experimental data and detailed protocols.
Introduction to this compound and its Therapeutic Rationale
This compound is a mechanism-based, irreversible inhibitor of the enzymatic activity of both LOXL2 and LOXL3.[1][2] These enzymes are critical mediators of fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue stiffening and organ dysfunction.[2] LOXL2 and LOXL3 catalyze the covalent cross-linking of collagen and elastin, which is a crucial step in the maturation and stabilization of the fibrotic matrix.[1][2] By inhibiting these enzymes, this compound aims to reduce collagen cross-linking, thereby attenuating fibrosis.[1][2][3] Preclinical studies have demonstrated the anti-fibrotic efficacy of this compound in models of liver and heart fibrosis.[3]
To rigorously validate that the anti-fibrotic effects of this compound are indeed mediated through the inhibition of LOXL2 and LOXL3, a comparison with a genetic approach, such as siRNA-mediated knockdown, is invaluable. This guide will explore the expected outcomes and methodologies of such a comparative study.
Comparative Analysis: this compound vs. siRNA Knockdown
While direct head-to-head experimental data comparing this compound with dual siRNA knockdown of LOXL2 and LOXL3 in a single study is not yet available in published literature, we can construct a robust comparison based on existing data from separate studies.
Quantitative Data Comparison
The following tables summarize the quantitative data on the inhibitory effects of this compound and the impact of LOXL2/3 siRNA knockdown on key fibrotic markers.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Species | Reference |
| IC | <40 nM | Human, Mouse, Rat, Dog | [1] |
| IC | 63 nM | Human | [1] |
| Collagen Accumulation Reduction (in vivo, CCl | Up to 51% | Mouse | [3] |
| Hydroxyproline Content Reduction (in vivo, CCl | >30% | Mouse | [3] |
Table 2: Effects of LOXL2 siRNA Knockdown on Fibrotic Markers
| Cell Type | Parameter Measured | Effect of LOXL2 siRNA | Reference |
| Human Primary Cardiac Fibroblasts | TGF-β2 Secretion | Significant Reduction | [4] |
| Myofibroblast Transformation | Inhibition | [4] | |
| Collagen I Expression | Reduction | [4] | |
| Mouse Lung Fibroblasts | Collagen 1A1 Expression | Significant Inhibition | [5] |
| Proliferation | Significant Inhibition | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the LOXL2/3 signaling pathway in fibrosis and the workflows for comparing this compound and siRNA knockdown.
LOXL2/3 Signaling Pathway in Fibrosis
Experimental Workflow for Comparative Analysis
Detailed Experimental Protocols
Dual siRNA Knockdown of LOXL2 and LOXL3 in Human Cardiac Fibroblasts
This protocol is adapted from methodologies for single siRNA knockdown in human primary cardiac fibroblasts.[4]
Materials:
-
Human primary cardiac fibroblasts (e.g., Lonza, CC-2904)
-
Fibroblast Growth Medium-2 (FGM-2) BulletKit (Lonza, CC-4526)
-
Human LOXL2 siRNA (e.g., Qiagen, SI00036134)
-
Human LOXL3 siRNA (custom synthesis or commercially available)
-
Control (scrambled) siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA extraction, RT-qPCR, and Western blotting
Procedure:
-
Cell Seeding: Seed human primary cardiac fibroblasts in 6-well plates at a density that will result in 50-60% confluency at the time of transfection. Culture in FGM-2 medium at 37°C and 5% CO
2. -
siRNA Preparation:
-
For each well, dilute 20 pmol of LOXL2 siRNA and 20 pmol of LOXL3 siRNA (or 40 pmol of control siRNA) in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free FGM-2 medium.
-
Add the 200 µL of siRNA-lipid complex to each well.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO
2.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Extract RNA and perform RT-qPCR to quantify the mRNA levels of LOXL2 and LOXL3 to confirm knockdown efficiency.
-
Perform Western blotting for LOXL2 and LOXL3 proteins to confirm protein level reduction.
-
In Vitro Collagen Cross-linking Assay with this compound
This protocol is based on the methodology described for this compound.[3]
Materials:
-
Rat tail collagen, type I
-
Recombinant human LOXL2 (rhLOXL2)
-
This compound
-
Sodium borate (B1201080) buffer (50 mmol/L, pH 8.2)
-
Reagents for LC-MS/MS analysis of collagen cross-links
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 200 µL of 3 mg/mL collagen with 800 µL of sodium borate buffer.
-
Prepare three experimental groups:
-
Collagen only (negative control)
-
Collagen + 20 nmol/L rhLOXL2 (positive control)
-
Collagen + 20 nmol/L rhLOXL2 + 200 nmol/L this compound
-
-
Pre-incubate rhLOXL2 with this compound for 30 minutes before adding to the collagen solution for the inhibitor group.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
Replenish the enzyme (and inhibitor) daily for 5 days.
-
-
Cross-link Analysis:
-
On day 7, hydrolyze the collagen samples.
-
Analyze the levels of immature (DHLNL, HLNL) and mature (PYD, DPD) collagen cross-links using a validated LC-MS/MS method.
-
Alternative and Complementary Validation Strategies
Beyond a direct comparison with siRNA, several other experimental approaches can be employed to validate the mechanism of action of this compound.
Table 3: Alternative Validation Methods
| Method | Description | Rationale |
| Rescue Experiments | Overexpress LOXL2 and/or LOXL3 in cells treated with this compound. | If the effects of this compound are on-target, overexpression of the target enzymes should at least partially rescue the phenotype (e.g., restore collagen cross-linking). |
| Use of Structurally Unrelated Inhibitors | Compare the effects of this compound with other known, structurally different LOXL2/3 inhibitors. | If different inhibitors produce the same biological effect, it strengthens the conclusion that the effect is due to the inhibition of the common target. |
| Analysis of Downstream Signaling | Investigate the effect of this compound on known downstream signaling pathways of LOXL2, such as the PI3K/AKT pathway.[6] | This helps to elucidate the molecular mechanisms through which LOXL2/3 inhibition exerts its anti-fibrotic effects. |
| In Vivo Studies with Knockout Models | Compare the fibrotic response in wild-type, LOXL2 knockout, LOXL3 knockout, and dual knockout animals treated with this compound. | This provides the most definitive in vivo evidence for the on-target effects of the inhibitor. |
Conclusion
Validating the mechanism of action of a novel therapeutic agent like this compound is a critical step in its development. While pharmacological data provides strong evidence of its inhibitory activity, a direct comparison with genetic knockdown of its targets, LOXL2 and LOXL3, offers an orthogonal approach to confirm its on-target effects. Although direct comparative studies are not yet published, the available data strongly supports the hypothesis that the anti-fibrotic effects of this compound are mediated through the inhibition of LOXL2 and LOXL3. The experimental protocols and alternative strategies outlined in this guide provide a comprehensive framework for researchers to rigorously validate the mechanism of this compound and similar molecules in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting LOXL2 for cardiac interstitial fibrosis and heart failure treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FIBROSIS: FROM MECHANISMS TO MEDICINES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
PXS-5153A: A Potent and Selective Dual Inhibitor of Lysyl Oxidase-Like 2 and 3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the enzymatic specificity of PXS-5153A, a novel therapeutic candidate. Through a detailed comparison with other human amine oxidases, supported by experimental data, this document serves as a critical resource for evaluating its potential in fibrosis and other related pathologies.
This compound is a mechanism-based, fast-acting dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), two key enzymes in the pathogenic cross-linking of collagen during fibrosis.[1] Its high potency and selectivity are crucial for therapeutic efficacy and safety. This guide delves into the specificity of this compound against a panel of human amine oxidases, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.
Specificity Profile of this compound against Human Amine Oxidases
Experimental data demonstrates that this compound is a highly potent inhibitor of LOXL2 and LOXL3, with significantly lower activity against other members of the lysyl oxidase family and other related amine oxidases.[2] The compound exhibits an IC50 of <40 nM for LOXL2 across various mammalian species and 63 nM for human LOXL3.[2][3] Notably, this compound is over 40-fold more selective for LOXL2 compared to both LOX and LOXL1, and over 700-fold more selective against other related amine oxidases.[2][3]
| Target Enzyme | IC50 (nM) | Selectivity vs. hLOXL2 |
| Human LOXL2 (recombinant) | 21 | 1x |
| Human LOXL3 (recombinant) | 63 | ~0.3x |
| Human LOX (native) | 1790 | >85x |
| Human LOXL1 (recombinant) | 1408 | >67x |
| Human LOXL4 (recombinant) | 104 | ~5x |
| Human SSAO/VAP1 | >30,000 | >1428x |
| Human MAO-A | >30,000 | >1428x |
| Human MAO-B | >30,000 | >1428x |
Data sourced from Schilter H, et al. J Cell Mol Med. 2019.[2]
Off-Target Liability Assessment
To further assess its specificity, this compound was screened against a panel of 30 additional targets in a "Hit Profiling Screen" conducted by Eurofins Cerep Panlabs.[1][2] At a concentration of 10 µM, this compound showed little to no significant activity against most of these targets. The only notable exceptions were the Adrenergic α2A receptor (97% inhibition) and the L-type calcium channel (dihydropyridine receptor, rat; 80% inhibition).[1] This broad screening confirms the high selectivity of this compound for its primary targets.
Mechanism of Action and Signaling Pathways
This compound is a mechanism-based inhibitor that forms a covalent bond with the lysine (B10760008) tyrosylquinone (LTQ) cofactor in the active site of LOXL2 and LOXL3, leading to irreversible inhibition.[2] This targeted inhibition of LOXL2 and LOXL3 disrupts the pathological cross-linking of collagen, a key driver of fibrosis progression in various organs.
LOXL2 is a downstream target of Transforming Growth Factor-beta (TGF-β), a central mediator of fibrosis. The signaling pathway involves the activation of SMAD2/3 and activator protein 1 (AP1), leading to increased LOXL2 expression. In turn, LOXL2 can activate TGF-β signaling through the PI3K/AKT/mTORC1 pathway, creating a positive feedback loop that perpetuates fibrotic remodeling.
Experimental Protocols
The enzymatic activity of this compound against various amine oxidases was determined using a fluorometric assay based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.
Amine Oxidase Activity Assay (Amplex-Red Method):
This assay quantifies the H₂O₂ generated by amine oxidase activity using the Amplex-Red reagent, which in the presence of horseradish peroxidase (HRP), is converted to the highly fluorescent product, resorufin (B1680543).
-
Reagents and Materials:
-
Recombinant human amine oxidases (LOXL2, LOXL3, LOX, LOXL1, LOXL4, SSAO, MAO-A, MAO-B)
-
This compound (or other test inhibitors)
-
Amplex-Red reagent
-
Horseradish peroxidase (HRP)
-
Appropriate enzyme-specific substrates (e.g., putrescine for LOX family, benzylamine (B48309) for MAO-B)
-
Assay buffer (e.g., sodium borate (B1201080) buffer, pH 8.2)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
A reaction mixture containing the assay buffer, Amplex-Red, and HRP is prepared.
-
The recombinant enzyme is pre-incubated with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C in the microplate wells.
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
The fluorescence of resorufin is measured kinetically over time (e.g., every 2.5 minutes for 30 minutes) using a fluorescence plate reader with excitation at ~540 nm and emission at ~590 nm.
-
The rate of reaction is determined from the linear phase of the fluorescence increase over time.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Conclusion
The comprehensive analysis of this compound's inhibitory profile reveals it to be a highly potent and selective dual inhibitor of LOXL2 and LOXL3. Its minimal off-target activity against a broad range of other amine oxidases and cellular targets underscores its potential as a precisely targeted therapeutic agent for fibrotic diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of drug development and fibrosis.
References
- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Review of Lysyl Oxidase-Like 2 (LOXL2) Inhibitors for Fibrotic Diseases
Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to organ scarring and dysfunction, is a major contributor to morbidity and mortality worldwide. A key enzyme implicated in the progression of fibrosis is Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin (B1584352) fibers, which stabilizes the ECM and promotes tissue stiffness.[1][2] Upregulation of LOXL2 is observed in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF), liver fibrosis (e.g., non-alcoholic steatohepatitis or NASH), and cardiac fibrosis, making it a compelling therapeutic target.[1][3] This guide provides a comparative overview of LOXL2 inhibitors, summarizing key experimental data and methodologies for researchers and drug development professionals.
Mechanism of Action of LOXL2 in Fibrosis
LOXL2 contributes to fibrosis through multiple mechanisms. Primarily, it catalyzes the covalent cross-linking of collagen and elastin in the extracellular space, leading to the stabilization and accumulation of the fibrotic matrix.[4][5] Beyond its enzymatic role in ECM remodeling, LOXL2 is also involved in critical cell signaling pathways that promote fibrogenesis. It has been shown to promote the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[3][6] Furthermore, LOXL2 is implicated in epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire a mesenchymal phenotype, contributing to the pool of matrix-producing cells.[3] The expression of LOXL2 itself is upregulated by pro-fibrotic stimuli such as transforming growth factor-beta (TGF-β), hypoxia, and inflammation.[3]
Inhibitors of LOXL2 aim to disrupt these pathological processes. They can be broadly categorized into two main classes: monoclonal antibodies and small molecule inhibitors.[1] Monoclonal antibodies typically bind to the extracellular LOXL2 enzyme, preventing it from interacting with its substrates, while small molecule inhibitors often target the enzyme's active site to block its catalytic function.[1] By inhibiting LOXL2, these therapeutic agents can potentially halt or even reverse the progression of fibrosis by preventing the maturation of the ECM and interfering with pro-fibrotic cellular signaling.[1][7]
Key Signaling Pathways Involving LOXL2 in Fibrosis
LOXL2 is integrated into several key signaling pathways that drive fibrosis. One of the most well-characterized is its interplay with the TGF-β signaling pathway.[8][9] TGF-β is a potent pro-fibrotic cytokine that stimulates the production of ECM components. LOXL2 can be induced by TGF-β and can also act downstream to mediate some of its pro-fibrotic effects.[8][9] Additionally, LOXL2 has been shown to activate the PI3K/AKT pathway, which is involved in cell survival, proliferation, and differentiation, further contributing to the fibrotic process.[2][8]
Comparison of Investigational LOXL2 Inhibitors
Several LOXL2 inhibitors have been evaluated in preclinical and clinical studies for various fibrotic indications. The following tables summarize key data for prominent antibody and small molecule inhibitors.
Table 1: Monoclonal Antibody LOXL2 Inhibitors
| Inhibitor Name | Company | Target | Indication(s) | Key Preclinical Findings | Key Clinical Trial Results |
| Simtuzumab (GS-6624) | Gilead Sciences | LOXL2 | IPF, NASH, PSC, Myelofibrosis | AB0023 (murine precursor) reduced collagen deposition by >30% in mouse models of biliary fibrosis.[10] In a thioacetamide (B46855) (TAA)-induced liver fibrosis model, delayed treatment with an anti-LOXL2 antibody reduced collagen deposition by 53% and promoted fibrosis reversal.[7] | Phase 2 trials in IPF, NASH (bridging fibrosis and cirrhosis), and PSC were terminated due to lack of efficacy.[11][12][13] Simtuzumab did not significantly decrease hepatic collagen content or improve clinical outcomes compared to placebo.[12][13] |
| AB0023 | Arresto Biosciences (acquired by Gilead) | LOXL2 | Liver Fibrosis | Murine mAb that showed significant antifibrotic efficacy in models of parenchymal and biliary fibrosis.[7] Reduced collagen crosslinking and promoted fibrosis reversal.[7] | Precursor to the humanized antibody, Simtuzumab. |
| GS341 | Weizmann Institute of Science | LOXL2 (catalytic site) | Liver Fibrosis | In a CCl4-induced liver fibrosis mouse model, treatment improved fibrosis resolution by accelerating collagen degradation.[4][5] This was associated with increased localization of reparative macrophages.[4] | Preclinical stage. |
Table 2: Small Molecule LOXL2 Inhibitors
| Inhibitor Name | Company | Target | Indication(s) | Key Preclinical Findings | Key Clinical Trial Results |
| PXS-5505 | Pharmaxis/Syntara | Pan-LOX (LOX, LOXL1-4) | Myelofibrosis, Pancreatic Cancer | In a myelofibrosis model, attenuated bone marrow fibrosis.[14] In pancreatic cancer models, PXS-5505 in combination with chemotherapy increased median survival and reduced metastasis.[15] | Phase 1/2a trial in myelofibrosis showed the drug was well-tolerated and resulted in improvements in bone marrow collagen fibrosis in some patients.[14][16] 60% of patients showed improvement in fibrosis grade in an interim analysis.[17] |
| PAT-1251 (GB-2064) | Patara Pharma (acquired by Gossamer Bio) | LOXL2 | IPF, Renal Fibrosis | In a mouse model of bleomycin-induced pulmonary fibrosis, administration significantly reduced lung fibrosis.[3] In a mouse model of chronic kidney disease, it reduced interstitial fibrosis and glomerulosclerosis.[3] | Phase 1 trials were successful.[3] A Phase 2 trial in IPF was initiated but later terminated. |
| PXS-5338K & PXS-5382A (SNT-5382) | Pharmaxis/Syntara | LOXL2 | IPF, NASH, Cardiac Fibrosis | SNT-5382 reduced fibrosis and improved cardiac function in a myocardial infarction mouse model.[18] | Phase 1 trials in healthy volunteers showed the compounds were safe and well-tolerated, achieving >80% inhibition of LOXL2 for 24 hours from a single daily dose.[19][20] |
Experimental Protocols and Methodologies
The evaluation of LOXL2 inhibitors relies on a range of in vitro and in vivo experimental models designed to replicate key aspects of the fibrotic process.
Common Animal Models of Fibrosis:
-
Liver Fibrosis:
-
Carbon Tetrachloride (CCl4) Model: CCl4 is a hepatotoxin that induces chronic liver injury and fibrosis when administered repeatedly to rodents. This model is used to assess both the prevention and reversal of fibrosis.[5]
-
Thioacetamide (TAA) Model: Similar to CCl4, TAA administration induces progressive liver fibrosis.[7]
-
Bile Duct Ligation (BDL) and Mdr2-/- Mice: These models are used to study biliary fibrosis, which is characteristic of diseases like Primary Sclerosing Cholangitis (PSC).[7][10]
-
-
Pulmonary Fibrosis:
-
Bleomycin-Induced Model: Intratracheal administration of the chemotherapeutic agent bleomycin (B88199) in mice induces lung inflammation and subsequent fibrosis, mimicking aspects of IPF.[3]
-
-
Cardiac Fibrosis:
Key Assays for Assessing Fibrosis:
-
Histological Analysis:
-
Sirius Red/Picro-Sirius Red Staining: This is the gold standard for visualizing and quantifying collagen deposition in tissue sections.[5]
-
Immunohistochemistry (IHC): Used to detect the localization and expression of specific proteins, such as LOXL2, alpha-smooth muscle actin (α-SMA, a marker of myofibroblast activation), and different collagen types.[10]
-
-
Biochemical Assays:
-
Hydroxyproline (B1673980) Assay: Measures the total collagen content in a tissue homogenate, as hydroxyproline is an amino acid largely specific to collagen.[10]
-
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2) to assess the molecular response to treatment.[10]
-
Comparative Analysis and Future Outlook
The development of LOXL2 inhibitors for fibrosis has seen both significant promise and notable setbacks. The failure of the monoclonal antibody simtuzumab in multiple Phase 2 clinical trials was a major disappointment and raised questions about the translatability of preclinical models and the optimal strategy for targeting LOXL2.[21] Despite impressive efficacy in various animal models, simtuzumab did not demonstrate a clinical benefit in patients with advanced fibrosis.[12][13]
In contrast, the field of small molecule inhibitors appears more promising. Orally available small molecules like PXS-5505 and those from the Pharmaxis/Syntara pipeline have demonstrated good safety profiles and target engagement in early-phase clinical trials.[14][16][19] PXS-5505, a pan-LOX inhibitor, has shown early signs of anti-fibrotic activity in myelofibrosis, a disease characterized by extensive bone marrow fibrosis.[14][16] This suggests that broader inhibition of the LOX family might be more effective than targeting LOXL2 alone, although this could also carry a higher risk of off-target effects. The original pan-LOX inhibitor, β-aminopropionitrile (BAPN), was associated with significant toxicity (lathyrism), highlighting the need for careful safety evaluation.[3]
LOXL2 remains a scientifically validated and compelling target for anti-fibrotic therapy. While the initial clinical results with antibody-based approaches were unsuccessful, the development of next-generation small molecule inhibitors continues to offer hope. The early clinical data for compounds like PXS-5505 suggest that inhibiting the enzymatic activity of the LOX family can impact fibrosis progression in humans. Future research will need to focus on optimizing dosing, selecting appropriate patient populations, and potentially using LOXL2 inhibitors in combination with other anti-inflammatory or metabolic therapies to achieve a meaningful clinical benefit in the treatment of debilitating fibrotic diseases.
References
- 1. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]
- 5. LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting LOXL2 for cardiac interstitial fibrosis and heart failure treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gut.bmj.com [gut.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of lysyl oxidase like 2 (LOXL2) using a therapeutic monoclonal antibody suppresses the progression of biliary fibrosis in novel PSC-like mouse model [natap.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Simtuzumab Is Ineffective for Patients With Bridging Fibrosis or Compensated Cirrhosis Caused by Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Simtuzumab for Primary Sclerosing Cholangitis: Phase 2 Study Results With Insights on the Natural History of the Disease. [scholars.duke.edu]
- 14. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 15. cancerworld.net [cancerworld.net]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. syntaratx.com.au [syntaratx.com.au]
- 18. The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves strong clinical target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]
- 20. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 21. LOXL2—A New Target in Antifibrogenic Therapy? | MDPI [mdpi.com]
Benchmarking PXS-5153A's Anti-Fibrotic Activity: A Comparative Guide for Researchers
An In-depth Comparison of the Novel LOXL2/3 Inhibitor with Standard-of-Care Anti-Fibrotic Agents
Fibrosis, the excessive deposition of extracellular matrix, poses a significant therapeutic challenge across a range of chronic diseases, leading to organ dysfunction and failure. The quest for effective anti-fibrotic therapies has led to the development of novel agents targeting key pathways in the fibrotic process. Among these is PXS-5153A, a potent, dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), enzymes crucial for the crosslinking of collagen, a hallmark of fibrosis.[1][2][3][4] This guide provides a comprehensive comparison of the preclinical anti-fibrotic activity of this compound with two established anti-fibrotic drugs, pirfenidone (B1678446) and nintedanib (B1663095), offering researchers, scientists, and drug development professionals a detailed overview of their respective performances in various preclinical models of fibrosis.
Mechanism of Action: A Tale of Three Pathways
This compound exerts its anti-fibrotic effects by targeting the final stages of collagen maturation. As a dual inhibitor of LOXL2 and LOXL3, it prevents the enzymatic cross-linking of collagen fibers, thereby reducing tissue stiffness and the overall fibrotic burden.[1][2] This mechanism is distinct from that of pirfenidone and nintedanib, which act on earlier stages of the fibrotic cascade. Pirfenidone's multifactorial mechanism involves the downregulation of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF), all of which are implicated in fibroblast proliferation, migration, and differentiation.
Figure 1: Simplified signaling pathways of this compound, Pirfenidone, and Nintedanib.
Comparative Efficacy in Preclinical Models
To provide an objective comparison, the following tables summarize the available quantitative data from preclinical studies of this compound, pirfenidone, and nintedanib in key animal models of liver, lung, and cardiac fibrosis. It is important to note that direct head-to-head comparative studies are limited, and thus, this guide presents an indirect comparison based on data from separate studies.
Liver Fibrosis: Carbon Tetrachloride (CCl4)-Induced Model
The CCl4-induced liver fibrosis model is a widely used and well-characterized model that mimics toxic liver injury leading to fibrosis.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mouse | 10, 30 mg/kg/day | - Significantly reduced hydroxyproline (B1673980) content by >30% - Reduced immature and mature collagen crosslinks - Decreased Picrosirius Red staining area by up to 51% | [3] |
| Pirfenidone | Mouse | 120, 240 mg/kg/day | - Reduced serum ALT, AST, and ALP levels - Decreased serum HA, LN, and IV-C levels - Reduced collagen deposition and pseudo-lobule formation | |
| Nintedanib | Mouse | 30, 60 mg/kg/day | - Significantly reduced hepatic collagen content - Decreased hepatic necrosis, inflammation, and fibrosis scores |
Lung Fibrosis: Bleomycin-Induced Model
The bleomycin-induced lung fibrosis model is the most commonly used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | - | - | No publicly available preclinical data in the bleomycin-induced lung fibrosis model was found. | - |
| Pirfenidone | Mouse | 300 mg/kg/day | - Significantly attenuated the increase in Ashcroft fibrosis score - Reduced lung collagen content | |
| Nintedanib | Mouse | 50, 60 mg/kg/day | - Significantly reduced Ashcroft fibrosis score - Improved Forced Vital Capacity (FVC) |
Note: The absence of data for this compound in the bleomycin (B88199) model highlights a key area for future research to enable a direct comparison with the standard-of-care drugs for idiopathic pulmonary fibrosis (IPF).
Cardiac Fibrosis: Myocardial Infarction (MI) Model
The myocardial infarction model, typically induced by ligation of the left anterior descending (LAD) coronary artery, is a relevant model for studying post-infarct cardiac fibrosis and remodeling.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Mouse | Not specified | - Improved cardiac output | [2][5][6] |
| Pirfenidone | Rat | Not specified | - Did not significantly improve LV ejection fraction compared to standard therapy alone - Reduced LV fibrosis | [7][8] |
| Nintedanib | Mouse | 50 mg/kg/day | - Prevented pressure-overload induced myocardial dysfunction - Reduced cardiac fibrosis | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the studies cited.
Animal Models of Fibrosis
Figure 2: A generalized workflow for preclinical evaluation of anti-fibrotic compounds.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: Mice are typically administered CCl4 intraperitoneally (i.p.) two to three times a week for a period of 4 to 12 weeks to induce chronic liver injury and fibrosis.[11][12]
-
Bleomycin-Induced Pulmonary Fibrosis: A single intratracheal instillation of bleomycin is administered to mice to induce lung injury, which is followed by an inflammatory phase and a subsequent fibrotic phase, typically developing over 14 to 28 days.
-
Myocardial Infarction (LAD Ligation): Surgical ligation of the left anterior descending (LAD) coronary artery in mice or rats is performed to induce myocardial ischemia and subsequent infarction, leading to cardiac remodeling and fibrosis over several weeks.[4]
Key Experimental Assays
-
Hydroxyproline Assay for Collagen Quantification: This biochemical assay is used to determine the total collagen content in tissue homogenates. Hydroxyproline is an amino acid that is almost exclusively found in collagen. The assay involves the acid hydrolysis of the tissue to release free hydroxyproline, which is then oxidized and reacted with a chromogen to produce a colored product that can be measured spectrophotometrically.
-
Picrosirius Red Staining for Collagen Visualization: This histological staining method is used to visualize collagen fibers in tissue sections. Picrosirius red dye binds specifically to the long, parallel-aligned collagen molecules. When viewed under polarized light, thicker collagen type I fibers appear yellow-orange, while thinner collagen type III fibers appear green, allowing for the differentiation and quantification of collagen types.[1][2][3]
-
Ashcroft Score for Histological Grading of Lung Fibrosis: The Ashcroft score is a semi-quantitative method used to grade the severity of lung fibrosis in histological sections. The lung tissue is divided into multiple fields, and each field is assigned a score from 0 (normal) to 8 (total fibrosis) based on the extent of fibrotic changes. The mean score of all fields represents the overall fibrosis score for the lung.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising anti-fibrotic agent with a distinct mechanism of action targeting the final steps of collagen crosslinking. Its efficacy in liver and cardiac fibrosis models is evident. However, for a comprehensive evaluation, particularly in the context of pulmonary fibrosis, direct comparative studies with the standard-of-care drugs, pirfenidone and nintedanib, in the bleomycin-induced lung fibrosis model are crucial. Such studies would provide valuable insights into the relative efficacy of inhibiting collagen crosslinking versus targeting upstream inflammatory and pro-fibrotic signaling pathways. Further research should also focus on exploring the potential of combination therapies, where this compound could be used in conjunction with existing anti-fibrotic agents to target multiple aspects of the fibrotic cascade, potentially leading to enhanced therapeutic outcomes.
References
- 1. Lysyl oxidase promotes bleomycin-induced lung fibrosis through modulating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, this compound, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. Bleomycin induces molecular changes directly relevant to idiopathic pulmonary fibrosis: a model for "active" disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Pharmaxis releases positive results of Phase 1 clinical trial for second LOXL2 inhibitor compound - BioSpace [biospace.com]
Safety Operating Guide
Navigating the Disposal of PXS-5153A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational drug PXS-5153A is crucial for maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers, scientists, and drug development professionals should adhere to established best practices for the disposal of chemical waste in a laboratory setting.
This guide outlines the necessary procedures and precautions for the responsible handling and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. The following information is based on general guidelines for the disposal of investigational drugs and chemical reagents in a research environment.
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice lies in the proper management of chemical waste. All personnel handling this compound must be trained on these fundamental principles:
-
Waste Minimization: The first step in responsible disposal is to minimize waste generation. This can be achieved by carefully planning experiments to use only the necessary amount of the compound.
-
Segregation: Never mix different types of chemical waste. This compound waste should be collected in a designated container, separate from other chemical streams.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), concentration (if in solution), and the date accumulation started.
-
Containment: Use appropriate, leak-proof containers for waste collection. The container material should be compatible with the chemical properties of this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, when handling this compound and its waste.
Quantitative Data for Disposal Management
Effective waste management relies on clear quantitative thresholds for accumulation and storage. The following table summarizes key quantitative guidelines based on general laboratory chemical waste regulations.
| Parameter | Guideline | Regulatory Context |
| Maximum Accumulation Volume | 55 gallons | Varies by jurisdiction; this is a common limit for satellite accumulation areas. |
| Maximum Accumulation Time | 1 year | Federal and state regulations often dictate maximum storage times for hazardous waste. |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid | Applies to "P-listed" wastes; while the specific classification of this compound is not confirmed without an SDS, it is prudent to handle with a high degree of caution. |
Step-by-Step Disposal Protocol for this compound
The following workflow provides a procedural, step-by-step guide for the proper disposal of this compound.
Experimental Protocols Referenced in Safety Guidelines
While no specific experimental protocols for this compound disposal are available, the general procedures for handling chemical waste in a laboratory are derived from established safety protocols. These protocols are designed to mitigate risks associated with chemical handling and are mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The core methodologies underpinning these guidelines include:
-
Hazard Communication: This involves the clear labeling of all chemical containers, including waste, and making Safety Data Sheets (or equivalent hazard information) readily available to all personnel.
-
Chemical Hygiene Plan: Laboratories are required to develop and implement a written Chemical Hygiene Plan that outlines specific procedures for handling hazardous chemicals, including disposal.
-
Waste Characterization: Before disposal, waste must be properly characterized to determine its hazards (e.g., ignitable, corrosive, reactive, toxic). Without a specific SDS for this compound, it should be treated as a potentially hazardous chemical.
By adhering to these established principles and protocols, research professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory. It is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Personal protective equipment for handling PXS-5153A
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of PXS-5153A. This document provides immediate, essential safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound monohydrochloride is not classified as a hazardous substance or mixture by all suppliers, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.
Recommended Personal Protective Equipment
Caption: Recommended personal protective equipment for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental consistency.
Experimental Workflow for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
